molecular formula C18H24OS2 B3025820 RC363

RC363

Katalognummer: B3025820
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: NGMIDNYWQLUYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol is a synthetic phenolic compound with a molecular weight of 320.5 g/mol and the molecular formula C 18 H 24 OS 2 . It is characterized by a central phenol ring stabilized by tert-butyl groups at the 2- and 6-positions and a 2-thienylthio group at the 4-position, which contributes to its diverse functionality in research settings . This compound is part of the broader class of 2,6-di-tert-butylphenol derivatives, which are widely recognized for their role as antioxidants and UV stabilizers in industrial applications . One of the primary research applications of this compound is as an effective antioxidant. Its chemical structure allows it to act as a free radical scavenger, making it valuable for inhibiting oxidative rancidity in fats and oils to extend shelf life in food preservation studies, as well as for protecting cosmetic formulations from oxidative stress caused by UV radiation and pollution . In materials science, it serves as a stabilizer in polymers like polyolefins, where its addition has been shown to improve thermal stability by reducing the rate of oxidation during high-temperature processing . Beyond its antioxidant properties, this compound exhibits significant biological activity. It has demonstrated notable cytotoxicity against certain cancer cell lines, such as HeLa cells, and has been shown to induce apoptosis through the activation of caspase pathways . Furthermore, it possesses anti-inflammatory effects, inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . In agricultural research, it shows promise as a biopesticide, exhibiting insecticidal activity against pests such as the spider mite Tetranychus cinnabarinus and nematicidal activity against Caenorhabditis elegans . Recent studies have also highlighted its antifungal capabilities, with molecular docking studies indicating a strong binding affinity to mitochondrial ATP synthase enzymes in pathogens like Pithomyces atro-olivaceous . This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Eigenschaften

IUPAC Name

2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMIDNYWQLUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of ION363 (ulefnersen)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for the compound "RC363" did not yield information related to a therapeutic agent. Instead, results consistently identified "this compound" as an electrical component. Given the context of the requested technical guide for researchers and drug development professionals, it is highly probable that the query contained a typographical error. Further investigation into similarly named compounds under clinical investigation revealed ION363 (ulefnersen) , an antisense oligonucleotide for the treatment of a rare form of Amyotrophic Lateral Sclerosis (ALS). This guide will provide a comprehensive overview of ION363.

Introduction to ION363 (ulefnersen)

ION363, also known as ulefnersen and formerly as Jacifusen, is an investigational antisense oligonucleotide (ASO) developed by Ionis Pharmaceuticals.[1][2] It is designed to treat a rare, aggressive, and often early-onset form of Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1] FUS-ALS is characterized by a toxic gain-of-function mechanism, where the mutated FUS protein accumulates in motor neurons, leading to their progressive loss.[1][3] ION363 aims to address the root cause of the disease by reducing the production of the FUS protein.[4]

Discovery and Rationale

The development of ION363 was spurred by the urgent need for a treatment for FUS-ALS, a devastating neurodegenerative disorder. The therapeutic rationale is based on preclinical evidence from FUS-ALS mouse models, which demonstrated that reducing FUS protein levels could delay the loss of motor neurons.[1][5] The compound was initially used under a compassionate use program for a patient named Jaci Hermstad, which is why it was first named Jacifusen.[1][4]

Synthesis of ION363

While the exact proprietary synthesis protocol for ION363 is not publicly available, it is known to be a Generation 2 antisense oligonucleotide.[6] The general methodology for synthesizing such compounds is through solid-phase phosphoramidite (B1245037) chemistry.

General Experimental Protocol for Antisense Oligonucleotide Synthesis

The synthesis of antisense oligonucleotides is typically performed on an automated synthesizer using a solid support. The process involves a series of chemical reactions in a cyclical manner.

Materials:

  • Controlled pore glass (CPG) solid support

  • Phosphoramidite monomers for each base (A, C, G, T) with protecting groups

  • Activator solution (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents (e.g., acetic anhydride)

  • Deblocking agent (e.g., trichloroacetic acid)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

  • Purification reagents and columns (e.g., HPLC)

Methodology:

  • Deprotection (Deblocking): The first step in each cycle is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support using an acid like trichloroacetic acid.[]

  • Coupling: The next phosphoramidite monomer is activated by tetrazolium and coupled to the 5'-hydroxyl group of the preceding nucleotide.[]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. For phosphorothioate (B77711) ASOs, a sulfurizing agent is used instead of an oxidizing agent to create a phosphorothioate backbone, which increases nuclease resistance.[8]

  • Cycle Repetition: These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed using a strong base like ammonium hydroxide.

  • Purification: The crude ASO product is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities and truncated sequences.[8]

Mechanism of Action

ION363 is a non-allele-specific antisense oligonucleotide that targets the messenger RNA (mRNA) of the FUS gene.[1][5]

Signaling Pathway: The mechanism of action involves the ASO binding to the FUS mRNA transcript through Watson-Crick base pairing. This DNA-RNA hybrid is recognized by the enzyme RNase H, which then cleaves and degrades the FUS mRNA. The degradation of the mRNA prevents its translation into the FUS protein, thereby reducing the levels of both the normal and the mutated FUS protein in the central nervous system.[1][8] This reduction in the toxic FUS protein is expected to slow or prevent the progression of FUS-ALS.[4]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_mRNA_out FUS mRNA FUS_mRNA->FUS_mRNA_out Export ION363 ION363 (Ulefnersen) ION363_mRNA_complex ION363-mRNA Hybrid ION363->ION363_mRNA_complex Binds to RNase_H RNase H mRNA_degradation mRNA Degradation RNase_H->mRNA_degradation Mediates FUS_protein Mutant FUS Protein Translation Translation Translation->FUS_protein FUS_mRNA_out->Translation FUS_mRNA_out->ION363_mRNA_complex ION363_mRNA_complex->RNase_H Recruits

Mechanism of Action of ION363 (ulefnersen)

Preclinical and Clinical Data

Preclinical Data

Preclinical studies in a FUS-ALS mouse model demonstrated that treatment with ulefnersen led to a reduction in FUS protein levels and a delay in the loss of motor neurons.[1]

ParameterObservationReference
FUS Protein LevelsSignificant reduction in the brain and spinal cord[5]
Motor Neuron DegenerationDelayed onset of motor neuron loss[5]
Clinical Data

ION363 is currently being evaluated in the FUSION clinical trial (NCT04768972) , a Phase 1-3 study.[1][9] Additionally, data is available from a compassionate use case series.[3]

FUSION Clinical Trial (NCT04768972) Protocol:

Objective: To evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363 in participants with FUS-ALS.[10][11]

Study Design: A multi-center, randomized, double-blind, placebo-controlled study with two main parts.[9][11]

  • Part 1: Participants are randomized in a 2:1 ratio to receive either ION363 or a placebo for approximately 14 months (60 weeks).[9][11]

  • Part 2 (Open-Label Extension): All participants who complete Part 1 have the option to receive ION363 for approximately 20 months (84 weeks).[9][11]

Key Inclusion Criteria:

  • Age ≥ 10 years with signs and symptoms of ALS.[10][11]

  • Confirmed FUS gene mutation.[10][11]

  • Upright slow vital capacity (SVC) ≥ 50% of predicted value (with some exceptions).[10]

Methodology:

  • Administration: Intrathecal injection (lumbar puncture).[9][12]

  • Dosing Schedule: In Part 1, ION363 or placebo is administered every 12 weeks, with an additional loading dose at week 4.[11]

cluster_part1 Part 1: Double-Blind, Placebo-Controlled (~14 months) cluster_part2 Part 2: Open-Label Extension (~20 months) screening Screening (up to 2 weeks) randomization Randomization (2:1) screening->randomization treatment_ion363 ION363 Treatment Arm randomization->treatment_ion363 2/3 of participants treatment_placebo Placebo Arm randomization->treatment_placebo 1/3 of participants open_label All Participants Receive ION363 treatment_ion363->open_label treatment_placebo->open_label follow_up Post-Treatment Follow-up open_label->follow_up

FUSION Clinical Trial (NCT04768972) Workflow

Compassionate Use Case Series Data: An open-label case series of 12 patients with FUS-ALS treated with ION363 showed promising results.[3]

Biomarker/OutcomeResultReference
Neurofilament Light (NfL) in CSFUp to 83% decrease after six months of treatment[13][14][15]
FUS Protein Levels (post-mortem)66-90% reduction in motor cortex tissue compared to untreated patients[3]
Clinical FunctionAnecdotal reports of slowed disease progression and, in some cases, unprecedented functional recovery[13][14][15]

Conclusion

ION363 (ulefnersen) represents a promising, targeted therapeutic approach for patients with FUS-ALS. By leveraging antisense technology to reduce the production of the toxic FUS protein, it has the potential to be a disease-modifying treatment. The ongoing FUSION clinical trial will provide more definitive data on its safety and efficacy. The preliminary data from compassionate use cases are encouraging and highlight the potential of this therapeutic strategy.

References

No Biological Mechanism of Action Found for RC363

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific and technical information reveals that RC363 is an electrical terminal component and not a therapeutic agent. Therefore, there is no biological mechanism of action, signaling pathway, or clinical data associated with this designation. The product, a nylon-insulated ring terminal, is manufactured by Thomas & Betts, a member of the ABB Group, and is used for electrical wiring applications.[1][2][3][4][5]

Searches for "this compound" in scientific and medical databases did not yield any results related to a drug or biologic. It is possible that the query may be a misnomer for other investigational drugs with similar alphanumeric identifiers. For instance, unrelated compounds such as ION363 (Ulefnersen), an antisense oligonucleotide for FUS-ALS, and IBI363 , a PD-1/IL-2α bispecific antibody fusion protein for advanced solid tumors, are currently under clinical investigation.[6][7][8] However, these are distinct entities and bear no relation to this compound.

Given that this compound is an industrial component, the core requirements of the original request—a technical guide on its mechanism of action, quantitative data tables, and diagrams of signaling pathways—cannot be fulfilled. There are no associated biological experiments, clinical trials, or data to report.

References

RC363: A Technical Guide to its Biological Function and Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC363, a novel synthetic analog of probucol (B1678242), has emerged as a potent neuroprotective agent with a primary mechanism centered on the inhibition of ferroptosis, a form of iron-dependent regulated cell death. This technical guide provides an in-depth analysis of the biological functions and signaling pathways of this compound, with a focus on its therapeutic potential in neurodegenerative diseases. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound, chemically known as 2,6-Di-tert-butyl-4-(thiophenylthio)phenol, is a structural analog of probucol, a lipid-lowering agent with known antioxidant properties.[1][2] The therapeutic use of probucol has been limited by its adverse effects. This compound was designed to retain the neuroprotective properties of probucol while exhibiting improved stability and a better safety profile.[2] The primary focus of research on this compound has been its remarkable ability to protect neuronal cells from glutamate-induced oxidative cell death, a process intrinsically linked to ferroptosis.[1][2]

Core Biological Function: Inhibition of Ferroptosis

The central biological function of this compound is the inhibition of ferroptosis, a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[3][4] this compound has been shown to be highly effective in protecting neuronal cells, particularly the mouse hippocampal HT22 cell line, from glutamate-induced toxicity, a classic in vitro model of ferroptosis.[1][2]

Mechanism of Action

This compound exerts its anti-ferroptotic effects primarily through the modulation of the glutathione (B108866) peroxidase (GPx) system. Specifically, this compound increases the protein levels and enzymatic activity of glutathione peroxidase 1 (GPx1).[1][2] GPx1 is a crucial enzyme that detoxifies hydrogen peroxide and organic hydroperoxides, thereby preventing the accumulation of lipid reactive oxygen species (ROS) that drives ferroptosis.[1][5]

Unlike some ferroptosis inhibitors that act by replenishing glutathione (GSH), this compound's protective effect is not associated with an increase in nonprotein thiol levels.[2] This indicates a direct or indirect effect on the GPx enzyme itself. Furthermore, this compound provides protection against ferroptosis induced by RSL3, a direct inhibitor of glutathione peroxidase 4 (GPX4), further highlighting its role in modulating the GPx pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from studies on the HT22 mouse hippocampal cell line.

Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Ferroptosis in HT22 Cells

Treatment ConditionThis compound Concentration (µM)Outcome MeasureResultReference
24h pre-incubation, followed by 24h Glutamate (B1630785) (5mM)0.5Cell Viability (MTT assay)~80% protection[2]
24h pre-incubation, followed by 24h Glutamate (5mM)1.0Cell Viability (MTT assay)>90% protection[2]
24h pre-incubation, followed by 24h Glutamate (5mM)2.0Cell Viability (MTT assay)~100% protection[2]
24h pre-incubation, followed by 24h Glutamate (5mM)0.5Cell Death (Propidium Iodide Staining)Significant reduction in PI-positive cells[2]
24h pre-incubation, followed by 24h Glutamate (5mM)1.0Cell Death (Propidium Iodide Staining)Significant reduction in PI-positive cells[2]
24h pre-incubation, followed by 24h Glutamate (5mM)2.0Cell Death (Propidium Iodide Staining)Significant reduction in PI-positive cells[2]

Table 2: Effect of this compound on the Glutathione Peroxidase (GPx) System in HT22 Cells

Treatment ConditionThis compound Concentration (µM)Outcome MeasureResultReference
24h incubation2.0GPx1 Protein Levels~2-fold increase[1][2]
24h incubation2.0Total GPx ActivitySignificant increase[1][2]

Table 3: Protective Effects of this compound against RSL3-Induced Ferroptosis in HT22 Cells

Treatment ConditionThis compound Concentration (µM)Outcome MeasureResultReference
24h pre-incubation, followed by 24h RSL3 (50 nM)2.0Cell Viability (MTT assay)~80% protection[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ferroptosis Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound inhibits ferroptosis.

RC363_Pathway cluster_cell Neuronal Cell Glutamate Glutamate SystemXc System Xc- Glutamate->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits SystemXc->GPX4 depletes GSH for Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound GPx1 GPx1 This compound->GPx1 upregulates GPx1->Lipid_ROS inhibits

This compound inhibits ferroptosis by upregulating GPx1.
Experimental Workflow for Assessing Neuroprotection

The diagram below outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound against glutamate-induced toxicity in HT22 cells.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Assessment of Neuroprotection Seed Seed HT22 cells Incubate1 Incubate for 24h Seed->Incubate1 Treat_this compound Treat with this compound (0.5, 1.0, 2.0 µM) Incubate1->Treat_this compound Incubate2 Incubate for 24h Treat_this compound->Incubate2 Treat_Glu Induce Ferroptosis with Glutamate (5mM) Incubate2->Treat_Glu Incubate3 Incubate for 24h Treat_Glu->Incubate3 MTT MTT Assay (Cell Viability) Incubate3->MTT PI Propidium (B1200493) Iodide Staining (Cell Death) Incubate3->PI

Workflow for neuroprotection assessment of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[2]

Cell Culture
  • Cell Line: HT22 mouse hippocampal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Glutamate-Induced Ferroptosis Assay
  • Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Cell Adhesion: Allow cells to adhere for 24 hours.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) for 24 hours.

  • Glutamate Challenge: Induce ferroptosis by adding glutamate to a final concentration of 5 mM.

  • Incubation: Incubate for an additional 24 hours.

  • Assessment: Proceed with cell viability and cell death assays.

Cell Viability (MTT) Assay
  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • MTT Addition: Add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Cell Death (Propidium Iodide) Assay
  • Staining: After treatment, add propidium iodide (PI) to each well at a final concentration of 2 µg/mL.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Quantification: Quantify the number of PI-positive (dead) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342).

Western Blot for GPx1
  • Cell Lysis: Lyse treated HT22 cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPx1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Glutathione Peroxidase Activity Assay
  • Sample Preparation: Prepare cell lysates from treated HT22 cells.

  • Assay Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.

  • Reaction Mixture: Prepare a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione in a suitable buffer.

  • Initiation: Initiate the reaction by adding the cell lysate and a peroxide substrate (e.g., tert-butyl hydroperoxide).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate GPx activity based on the rate of NADPH consumption.

Other Potential Biological Activities

While the primary focus of research has been on neuroprotection, initial screenings have suggested that this compound may also possess direct antioxidant and anti-inflammatory properties. However, detailed quantitative data from standardized assays such as DPPH radical scavenging and inhibition of nitric oxide production in RAW264.7 macrophages are not yet extensively published. Further investigation is warranted to fully characterize these potential activities.

Conclusion and Future Directions

This compound is a promising therapeutic candidate for neurodegenerative disorders, with a well-defined mechanism of action centered on the inhibition of ferroptosis through the upregulation of the GPx1 antioxidant defense system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in advancing the study of this molecule.

Future research should focus on:

  • In vivo efficacy studies in animal models of neurodegenerative diseases.

  • Comprehensive pharmacokinetic and pharmacodynamic profiling.

  • Detailed investigation of its potential antioxidant and anti-inflammatory effects.

  • Elucidation of the precise molecular interactions between this compound and the GPx1 protein.

By addressing these key areas, the full therapeutic potential of this compound can be realized, potentially offering a novel treatment strategy for a range of debilitating neurological conditions.

References

RC363: A Technical Guide on the Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC363 is a novel synthetic compound derived from the antioxidant probucol. It has been identified as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental methodologies for key assays, a summary of quantitative data, and a proposed signaling pathway for its mechanism of action.

Chemical Structure and Properties

This compound, with the formal name 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol, is a small molecule with a molecular formula of C18H24OS2 and a formula weight of 320.5 g/mol [1]. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,6-di-tert-butyl-4-(thiophen-2-ylthio)phenol
CAS Number 2584411-86-7[1]
Molecular Formula C18H24OS2[1]
Formula Weight 320.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL[1]
Maximum Absorbance (λmax) 249 nm[1]
SMILES OC1=C(C(C)(C)C)C=C(SC2=CC=CS2)C=C1C(C)(C)C[1]
InChI Key NGMIDNYWQLUYJB-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

This compound has been characterized as a potent inhibitor of ferroptosis. Its primary mechanism of action is associated with the upregulation of Glutathione (B108866) Peroxidase 1 (GPX1), a key enzyme in the cellular antioxidant defense system that neutralizes lipid peroxides[1].

Inhibition of Ferroptosis

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. This compound has been shown to protect against ferroptosis induced by various stimuli, including glutamate (B1630785) and the specific GPX4 inhibitor, RSL3[1][2].

Antioxidant Activity

In a cell-free assay, this compound demonstrated direct antioxidant properties by reducing 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals[1].

Summary of Biological Activity Data
AssayCell Line / SystemInducer/SubstrateReadoutResult (IC50 / % inhibition)Reference
Glutamate-Induced ToxicityHT22GlutamateCell ViabilityIC50 = 234.5 nM[1][2]
RSL3-Induced FerroptosisHT22RSL3Cell ViabilityIC50 = 173.6 nM[1][2]
DPPH Radical ScavengingCell-freeDPPHRadical Reduction~40% at 25 µM[1][2]
GPX1 Induction & GPX ActivityHT22GlutamateProtein Level & ActivityIncreased at 3 µM[1][2]

Signaling Pathway

This compound exerts its anti-ferroptotic effects primarily through the modulation of the glutathione peroxidase system. The proposed signaling pathway is depicted below.

RC363_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_RC363_action This compound Intervention Glutamate_RSL3 Glutamate / RSL3 System_xc- System xc- Inhibition Glutamate_RSL3->System_xc- inhibits GPX4_inhibition GPX4 Inhibition Glutamate_RSL3->GPX4_inhibition inhibits GSH_depletion GSH Depletion System_xc-->GSH_depletion Lipid_Peroxidation Lipid Peroxidation GPX4_inhibition->Lipid_Peroxidation promotes GSH_depletion->Lipid_Peroxidation promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis This compound This compound GPX1 GPX1 Upregulation This compound->GPX1 induces GPX1->Lipid_Peroxidation inhibits

Proposed signaling pathway of this compound in the inhibition of ferroptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

DPPH Radical Scavenging Assay

This assay assesses the direct antioxidant capacity of a compound.

Workflow:

DPPH_Workflow prep_dpph Prepare DPPH stock solution (e.g., 0.1 mM in methanol) reaction Mix DPPH solution with This compound or control prep_dpph->reaction prep_sample Prepare this compound dilutions (e.g., in methanol) prep_sample->reaction incubation Incubate in the dark (e.g., 30 minutes at RT) reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % scavenging activity measurement->calculation

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Keep the solution protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to achieve the desired final concentrations. A positive control, such as ascorbic acid, should also be prepared.

  • Reaction Setup: In a 96-well plate, add a specific volume of the DPPH working solution to an equal volume of the sample or control solutions. A blank containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Glutamate-Induced Toxicity Assay in HT22 Cells

This cell-based assay evaluates the neuroprotective effects of a compound against glutamate-induced oxidative stress.

Workflow:

Glutamate_Toxicity_Workflow seed_cells Seed HT22 cells in a 96-well plate pretreatment Pre-treat cells with this compound at various concentrations seed_cells->pretreatment induce_toxicity Add glutamate to induce cell death pretreatment->induce_toxicity incubation Incubate for a defined period (e.g., 24 hours) induce_toxicity->incubation viability_assay Assess cell viability (e.g., MTT or resazurin (B115843) assay) incubation->viability_assay analysis Determine IC50 value viability_assay->analysis

Workflow for the glutamate-induced toxicity assay.

Protocol:

  • Cell Culture: Culture murine hippocampal HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HT22 cells into 96-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Add glutamate to the cell culture medium to a final concentration known to induce significant cell death (e.g., 2-5 mM).

  • Incubation: Incubate the plates for 18-24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) of this compound.

Glutathione Peroxidase (GPX) Activity Assay

This assay measures the enzymatic activity of GPX in cell lysates.

Protocol:

  • Sample Preparation: Culture and treat HT22 cells with this compound as required. Lyse the cells and collect the supernatant for the assay.

  • Assay Principle: The assay is typically a coupled enzyme reaction. GPX reduces a substrate (e.g., cumene (B47948) hydroperoxide), oxidizing glutathione (GSH) to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.

  • Assay Procedure:

    • Add the cell lysate (sample) to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding the GPX substrate (e.g., cumene hydroperoxide).

    • Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.

  • Calculation: The GPX activity is calculated from the rate of change in absorbance and is typically expressed in units per milligram of protein.

RSL3-Induced Ferroptosis Assay

This assay is used to specifically assess the ability of a compound to inhibit ferroptosis induced by the GPX4 inhibitor RSL3.

Protocol:

  • Cell Culture and Seeding: Follow the same procedure as for the glutamate-induced toxicity assay.

  • Treatment: Treat the cells with various concentrations of this compound, followed by the addition of RSL3 at a concentration known to induce ferroptosis (e.g., in the nanomolar range).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT, resazurin, or cell counting).

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of RSL3-induced ferroptosis.

Conclusion

This compound is a promising new chemical entity with potent anti-ferroptotic properties. Its mechanism of action, centered on the upregulation of GPX1, makes it a valuable tool for studying the mechanisms of ferroptosis and a potential lead compound for the development of therapeutics for diseases associated with this form of cell death, such as neurodegenerative disorders and ischemia-reperfusion injury. Further in vivo studies are warranted to explore its therapeutic potential.

References

An In-Depth Technical Guide to RC363: A Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC363 is a novel synthetic compound identified as a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data from key studies are summarized, and its role in the glutathione (B108866) peroxidase signaling pathway is visually represented. This document serves as a core resource for researchers in the fields of neuroscience, oncology, and drug development who are investigating novel therapeutic strategies targeting ferroptosis.

Chemical Identity

Identifier Value
IUPAC Name 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol
CAS Number 2584411-86-7

Mechanism of Action

This compound is a derivative of the antioxidant compound probucol (B1678242) and functions as a powerful inhibitor of ferroptosis.[1] Its primary mechanism involves the modulation of the cellular antioxidant defense system, specifically by increasing the levels and activity of glutathione peroxidase 1 (GPX1).[1] GPX1 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby preventing the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

Studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity, a well-established model of ferroptosis.[1] Furthermore, it has demonstrated efficacy in inhibiting ferroptosis induced by RSL3, a direct inhibitor of glutathione peroxidase 4 (GPX4).[1] This suggests that this compound acts downstream or in a compensatory manner to the canonical GPX4-mediated anti-ferroptotic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Bueno et al. (2020) in Molecular Neurobiology.

Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Toxicity in HT22 Cells

Parameter This compound Concentration Result
IC50 (Glutamate-induced toxicity)234.5 nMInhibition of cell death

Table 2: Inhibition of RSL3-Induced Ferroptosis by this compound in HT22 Cells

Parameter This compound Concentration Result
IC50 (RSL3-induced ferroptosis)173.6 nMInhibition of cell death

Table 3: Antioxidant Activity of this compound

Assay This compound Concentration Result
DPPH Radical Scavenging25 µM~40% reduction of DPPH radicals

Table 4: Effect of this compound on Glutathione Peroxidase in Glutamate-Challenged HT22 Cells

Parameter This compound Concentration Result
GPX1 Levels3 µMIncreased
GPX Activity3 µMIncreased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture
  • Cell Line: HT22 mouse hippocampal cells.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Ferroptosis
  • Glutamate-Induced Ferroptosis: HT22 cells are treated with a specific concentration of glutamate (B1630785) (e.g., 5 mM) for a designated period (e.g., 24 hours) to induce ferroptosis.

  • RSL3-Induced Ferroptosis: HT22 cells are treated with the GPX4 inhibitor RSL3 at a specific concentration to induce ferroptosis.

Cellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
  • Cell Seeding: Seed HT22 cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Staining: Wash the cells with a suitable buffer and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution in the dark at 37°C.

  • Treatment: After incubation, wash the cells and treat with this compound at various concentrations, followed by the addition of a ferroptosis inducer (glutamate or RSL3).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

Mitochondrial Superoxide Assay (MitoSOX Red Assay)
  • Cell Seeding: Seed HT22 cells in a suitable culture vessel and allow them to adhere.

  • Staining: Treat the cells with this compound, followed by the ferroptosis inducer. Then, incubate the cells with MitoSOX™ Red reagent in the dark at 37°C.

  • Washing: Wash the cells gently with a warm buffer.

  • Imaging: Visualize and quantify the red fluorescence using a fluorescence microscope.

Mitochondrial Membrane Potential Assay (TMRE Assay)
  • Cell Seeding: Seed HT22 cells in a 96-well plate.

  • Treatment: Treat the cells with this compound and a ferroptosis inducer.

  • Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) staining solution to each well and incubate at 37°C.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation of ~549 nm and emission of ~575 nm.

Glutathione Peroxidase (GPX) Activity Assay
  • Sample Preparation: Prepare cell lysates from HT22 cells treated with this compound and/or a ferroptosis inducer.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing glutathione (GSH), glutathione reductase (GR), and NADPH.

  • Initiation: Initiate the reaction by adding a substrate such as cumene (B47948) hydroperoxide.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH and is proportional to the GPX activity.

Western Blot for GPX1
  • Protein Extraction: Extract total protein from treated and untreated HT22 cells.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for GPX1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

RC363_Signaling_Pathway cluster_stress Cellular Stress cluster_ferroptosis Ferroptosis Cascade cluster_defense Cellular Defense Glutamate Glutamate Lipid_Peroxidation Lipid Peroxidation Glutamate->Lipid_Peroxidation RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation Inhibits GPX1 GPX1 GPX1->Lipid_Peroxidation Inhibits This compound This compound This compound->GPX1 Upregulates

Caption: Proposed signaling pathway of this compound in the inhibition of ferroptosis.

Experimental_Workflow A HT22 Cell Culture B Treatment with this compound and Ferroptosis Inducer (Glutamate/RSL3) A->B C Cell Viability Assay (e.g., MTT) B->C D ROS/Mitochondrial Assays (DCFDA, MitoSOX, TMRE) B->D E Biochemical Assays (GPX Activity) B->E F Protein Expression Analysis (Western Blot for GPX1) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for characterizing the effects of this compound.

References

No In Vitro and In Vivo Studies Found for a Therapeutic Agent Designated RC363

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "RC363" does not correspond to a known therapeutic agent or compound within publicly available scientific literature and databases. Instead, searches for "this compound" consistently identify it as an electrical component, specifically a nylon-insulated ring terminal.

A comprehensive search for scholarly articles, preclinical data, and clinical trial information regarding in vitro and in vivo studies of a substance named "this compound" yielded no relevant results in the context of drug development or biomedical research. The designation "this compound" is associated with an industrial product, a Sta-Kon® ring terminal from ABB (formerly Thomas & Betts).[1][2][3][4][5]

This misidentification of "this compound" as a research compound means that the core requirements of the requested technical guide—including data presentation on its biological effects, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. There is no indication of "this compound" being investigated for any therapeutic purpose, and consequently, no associated biological data has been published.

For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of a compound or agent of interest. In this case, the provided designation does not align with any known entity in the pharmaceutical or biomedical research landscape.

It is possible that "this compound" is an internal, non-public codename for a compound, or that the designation is a typographical error. Without a correct identifier, it is impossible to retrieve the requested scientific information.

Therefore, this document serves to clarify that no in vitro or in vivo studies for a therapeutic agent named "this compound" have been found. The provided identifier pertains to an electrical hardware component.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the novel probucol (B1678242) analog RC363 and its related compounds, with a focus on their synthesis, mechanism of action, and potential as neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Introduction

This compound, with the chemical name 2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol, is a novel synthetic compound derived from the antioxidant and hypocholesterolemic drug probucol.[1][2] It has garnered significant interest for its potent neuroprotective properties, primarily attributed to its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death, and to enhance the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx).[1][2] This guide explores the foundational research surrounding this compound and its closely related analog, RC574, providing a comprehensive resource for the scientific community.

Core Compounds and Analogs

The primary compounds of interest are this compound and its selenium-containing analog, RC574. The design of this compound from probucol involved side-chain cyclization and aromatization to improve stability, along with molecular simplification.[3] In RC574, the sulfur atom of the thienylthio group in this compound is isosterically replaced with a selenium atom.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its analog RC574.

Table 1: In Vitro Neuroprotective Effects of this compound and RC574

CompoundAssayCell LineInducerConcentrationResult
This compoundCell Viability (MTT)HT22Glutamate (B1630785) (5 mM)1 µMSignificant protection against glutamate-induced cell death
RC574Cell Viability (MTT)HT22Glutamate (5 mM)1 µMSignificant protection against glutamate-induced cell death
This compoundCell ViabilityPrimary Cortical NeuronsGlutamate (25 µM)1 µMProtection against glutamate-induced cell death
RC574Cell ViabilityPrimary Cortical NeuronsGlutamate (25 µM)1 µMProtection against glutamate-induced cell death
This compoundFerroptosis InhibitionHT22RSL3 (750 nM)1 µMProtection against RSL3-induced ferroptosis
RC574Ferroptosis InhibitionHT22RSL3 (750 nM)1 µMProtection against RSL3-induced ferroptosis

Table 2: Effects of this compound and RC574 on Glutathione Peroxidase (GPx)

CompoundAssayCell LineConcentrationResult
This compoundGPx1 Protein Levels (Immunoblot)HT221 µMIncreased GPx1 protein levels
RC574GPx1 Protein Levels (Immunoblot)HT221 µMIncreased GPx1 protein levels
This compoundGPx Enzyme ActivityHT221 µMIncreased GPx activity
RC574GPx Enzyme ActivityHT221 µMIncreased GPx activity

Mechanism of Action: Inhibition of Ferroptosis and GPx Upregulation

The primary neuroprotective mechanism of this compound and its analogs is the inhibition of ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[4] this compound and RC574 have been shown to protect neuronal cells from ferroptosis induced by agents such as glutamate and RSL3, a direct inhibitor of GPx4.[2]

A key aspect of their mechanism is the upregulation of glutathione peroxidase (GPx), particularly the GPx1 isoform.[2] GPx enzymes are crucial for detoxifying peroxides, thereby preventing the lipid peroxidation that drives ferroptosis.[2] Studies have demonstrated that both this compound and RC574 increase the protein levels and enzymatic activity of GPx in neuronal cells.[2]

Experimental Protocols

Synthesis of this compound and RC574

Synthesis of 2,6-di-tert-Butyl-4-(Thiophen-2-ylthio)phenol (this compound): In a round-bottomed flask under an inert atmosphere, thiophene (B33073) (4 mmol) and dry THF (6 mL) are added. The solution is cooled to -78 °C, and a BuLi solution (1.8 M, 4 mmol) is added dropwise. After the addition is complete, the mixture is stirred for a period, followed by the addition of elemental sulfur. Subsequently, 4-bromo-2,6-di-tert-butylphenol (B72302) is added to the reaction mixture. The product is then purified by column chromatography.[2]

Synthesis of 2,6-di-tert-Butyl-4-(Thiophen-2-ylselanyl)phenol (RC574): In a round-bottomed flask under an inert atmosphere, dry THF (5 mL) and thiophene (2 mmol) are added, and the mixture is cooled to -78 °C. A BuLi solution (1.8 M, 2 mmol) is added dropwise. Following this, an electrophilic selenium species bonded to the 2,6-di-tert-butylphenol (B90309) moiety is introduced to the reaction. The final product is purified.[2][5]

Cell Viability Assay (MTT Assay)
  • HT22 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Cells are pre-treated with this compound, RC574, or vehicle control for 24 hours.

  • Following pre-treatment, cells are exposed to glutamate (5 mM) for 24 hours to induce oxidative cell death.

  • After the glutamate challenge, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 2 hours at 37 °C.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Glutathione Peroxidase (GPx) Activity Assay
  • HT22 cells are treated with this compound, RC574, or vehicle for 48 hours.

  • Cells are harvested, and cell lysates are prepared.

  • The protein concentration of the lysates is determined using a BCA protein assay kit.

  • GPx activity is measured using a commercial GPx assay kit, which typically measures the rate of NADPH oxidation coupled to the reduction of an organic hydroperoxide by GPx.

  • The decrease in absorbance at 340 nm is monitored, and the GPx activity is calculated based on the rate of this decrease and normalized to the protein concentration.

Ferroptosis Inhibition Assay
  • HT22 cells are seeded in 96-well plates.

  • Cells are co-treated with the ferroptosis inducer RSL3 (750 nM) and this compound, RC574, or vehicle for 24 hours.

  • Cell viability is assessed using the MTT assay as described above. An increase in cell viability in the presence of the compounds compared to RSL3 alone indicates inhibition of ferroptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

RC363_Signaling_Pathway cluster_inducers Ferroptosis Inducers cluster_cellular_processes Cellular Processes cluster_defense Cellular Defense Glutamate Glutamate Lipid_Peroxidation Lipid Peroxidation Glutamate->Lipid_Peroxidation RSL3 RSL3 GPx4 GPx4 RSL3->GPx4 Inhibits Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPx4->Lipid_Peroxidation Inhibits GPx1 GPx1 GPx1->Lipid_Peroxidation Inhibits This compound This compound / RC574 This compound->GPx1 Upregulates

Caption: Proposed signaling pathway for the neuroprotective action of this compound/RC574.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound & RC574 Cell_Culture Neuronal Cell Culture (e.g., HT22) Synthesis->Cell_Culture Treatment Treatment with Compounds & Ferroptosis Inducers Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay GPx_Assay GPx Activity & Protein Level Analysis Treatment->GPx_Assay Ferroptosis_Assay Ferroptosis Inhibition Assay Treatment->Ferroptosis_Assay Data_Analysis Quantitative Analysis & Interpretation Viability_Assay->Data_Analysis GPx_Assay->Data_Analysis Ferroptosis_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound and its analogs.

Conclusion

This compound and its selenium analog RC574 represent a promising new class of neuroprotective compounds. Their unique mechanism of action, centered on the inhibition of ferroptosis via the upregulation of glutathione peroxidase, distinguishes them from their parent compound, probucol. The data presented in this guide highlight their potential for further investigation in the context of neurodegenerative diseases and other conditions associated with oxidative stress and ferroptotic cell death. This document serves as a foundational resource to aid in the continued research and development of these and related compounds.

References

Initial Safety and Toxicity Profile of IBI363 (RC363): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IBI363, a first-in-class programmed cell death protein 1 (PD-1) and interleukin-2 (B1167480) (IL-2) bispecific antibody fusion protein, is currently under investigation for the treatment of various advanced solid tumors. This document provides a detailed summary of the initial safety and toxicity profile of IBI363, based on data from early-phase clinical trials. The information is intended for researchers, scientists, and drug development professionals, presenting a comprehensive look at the compound's tolerability, adverse event profile, and the methodologies employed in these foundational studies.

Mechanism of Action

IBI363 is engineered to selectively activate T cells that express both PD-1 and CD25, the alpha chain of the IL-2 receptor. By cis-activating IL-2, the molecule aims to enhance anti-tumor immunity while potentially mitigating the toxicities associated with systemic IL-2 administration. This targeted approach is designed to overcome immunotherapy resistance.[1]

cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal CD25 CD25 (IL-2Rα) Activation T Cell Activation (Proliferation, Effector Function) CD25->Activation Signal Transduction IBI363 IBI363 (PD-1/IL-2α Bispecific) IBI363->PD-1 Binds to PD-1 IBI363->CD25 Cis-activates IL-2R

IBI363 Mechanism of Action

Clinical Safety and Tolerability

The initial safety profile of IBI363 has been evaluated in a Phase 1a/1b clinical trial (NCT05460767) involving patients with various advanced solid tumors, including melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), biliary tract cancer (BTC), head and neck squamous cell carcinoma (HNSCC), cervical cancer (CC), and ovarian cancer (OC).[1][2][3][4]

Adverse Events in Advanced Solid Tumors

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in different patient cohorts during the Phase 1 study.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Advanced Colorectal Cancer (n=68) [1][2]

Adverse EventFrequency (%)Grade ≥3 Frequency (%)
Any TEAE 95.6%32.4%
Arthralgia35.3%Not Reported
Anemia32.4%Not Reported
Pyrexia22.1%Not Reported
Hypoalbuminemia20.6%Not Reported

Table 2: Treatment-Related Adverse Events (TRAEs) in Patients with Advanced Colorectal Cancer (n=68) [2]

Adverse Event CategoryFrequency (%)
Any TRAE 91.2%
Grade ≥3 TRAEs23.5%
Serious TRAEs17.6%
TRAEs Leading to Interruption36.8%
TRAEs Leading to Discontinuation2.9%
TRAEs Leading to Death0%

Table 3: Immune-Related Adverse Events (irAEs) in Patients with Advanced Colorectal Cancer (n=68) [2]

Adverse Event CategoryFrequency (%)
Any irAE 32.4%
Grade ≥3 irAEs5.9%

Table 4: Treatment-Emergent Adverse Events (TEAEs) in Patients with Advanced Melanoma (n=67) [1]

Adverse EventFrequency (%)Grade ≥3 Frequency (%)
Any TEAE Not Reported23.9%
Arthralgia34.3%Not Reported
Hyperthyroidism29.9%Not Reported
Anemia25.4%Not Reported

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the sponsoring institution, the available literature provides an overview of the clinical trial design for the initial safety and toxicity assessment of IBI363.

Phase 1a/1b Study Design (NCT05460767)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of IBI363 in patients with advanced solid tumors who have failed or are intolerant to standard therapy.[1][3]

  • Primary Endpoint: Safety, including the incidence and severity of adverse events and dose-limiting toxicities (DLTs).[3]

  • Secondary Endpoint: Preliminary efficacy, assessed by the investigator according to RECIST v1.1, including Objective Response Rate (ORR) and Disease Control Rate (DCR).[3]

  • Study Design: A dose-escalation and dose-expansion study.

  • Administration: IBI363 was administered intravenously at various dose levels and schedules, including:

    • 100 µg/kg QW to 3 mg/kg Q3W in the colorectal cancer cohort.[1]

    • 100 µg/kg QW to 2 mg/kg Q3W in the melanoma cohort.[1]

    • 600 µg/kg to 1500 µg/kg QW/Q2W/Q3W in a cohort of other solid tumors.[3]

    • 2 µg/kg QW to 4 mg/kg Q3W in the non-small cell lung cancer cohort.[4]

  • Patient Population: Patients with locally advanced or metastatic solid tumors who had failed or were intolerant to standard treatment. Specific cohorts included colorectal cancer, melanoma, non-small cell lung cancer, biliary tract cancer, head and neck squamous cell carcinoma, cervical cancer, and ovarian cancer.[1][2][3][4]

Patient_Screening Patient Screening (Advanced Solid Tumors, Failed Standard Therapy) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Phase 1a: Dose Escalation (Multiple Dose Levels and Schedules) Enrollment->Dose_Escalation DLT_Evaluation Dose Limiting Toxicity (DLT) Evaluation Dose_Escalation->DLT_Evaluation RP2D_Determination Recommended Phase 2 Dose (RP2D) Determination DLT_Evaluation->RP2D_Determination Dose_Expansion Phase 1b: Dose Expansion (Tumor-Specific Cohorts at RP2D) RP2D_Determination->Dose_Expansion Safety_Monitoring Ongoing Safety Monitoring (AEs, irAEs, Lab Values) Dose_Expansion->Safety_Monitoring Efficacy_Assessment Preliminary Efficacy Assessment (RECIST v1.1) Dose_Expansion->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Dose_Expansion->PK_PD_Analysis

Phase 1 Clinical Trial Workflow for IBI363

Summary and Conclusion

The initial safety data from the Phase 1 clinical trial of IBI363 suggest that it has an acceptable and manageable safety profile in patients with advanced solid tumors.[2] The observed treatment-emergent adverse events, such as arthralgia, anemia, and pyrexia, are generally consistent with immunotherapies.[1][2] The incidence of high-grade treatment-related and immune-related adverse events was relatively low, and no treatment-related deaths were reported in the colorectal cancer cohort.[2] These findings are encouraging and support further clinical investigation of IBI363, both as a monotherapy and in combination with other anti-cancer agents, in various tumor types.[3] Further studies will continue to define the long-term safety and optimal dosing of this novel PD-1/IL-2 bispecific antibody fusion protein.[1]

References

RC363: A Preclinical Neuroprotective Agent Targeting Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of the History, Mechanism of Action, and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC363 is a novel synthetic analog of probucol (B1678242), a lipid-lowering agent with known antioxidant properties. Developed as a potential therapeutic for neurodegenerative diseases, this compound has demonstrated significant neuroprotective effects in preclinical studies. Its mechanism of action is centered on the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive review of the available literature on this compound, including its history, mechanism of action, and key preclinical findings. Quantitative data from in vitro studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, the signaling pathway of this compound is visually represented through a DOT language diagram.

Introduction and History

Probucol, a commercially available cholesterol-lowering drug, has long been recognized for its potent antioxidant and anti-inflammatory activities.[1][2][3] These properties have led to investigations into its potential for treating a variety of diseases, including neurodegenerative disorders.[1][4][5] However, the clinical utility of probucol has been limited by adverse effects.[6] This prompted the development of novel probucol analogs with improved safety and efficacy profiles.

This compound was designed through a process of molecular simplification and side-chain cyclization of the parent probucol molecule.[6] This design strategy aimed to maintain the key pharmacophoric features responsible for its antioxidant activity while potentially reducing off-target effects.[6] The synthesis of this compound involves the isosteric replacement of a sulfur atom in a precursor molecule, a modification intended to enhance its stability and biological activity.[6]

Mechanism of Action: Inhibition of Ferroptosis

The primary mechanism of action of this compound is the inhibition of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Ferroptosis has been implicated in the pathophysiology of various neurodegenerative diseases.

This compound exerts its anti-ferroptotic effects through several interconnected pathways:

  • Direct Antioxidant Activity: As a phenolic compound, this compound can directly scavenge free radicals, thereby reducing oxidative stress. In cell-free assays, this compound has been shown to reduce 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.

  • Induction of Glutathione (B108866) Peroxidase (GPx) Activity: A key feature of this compound is its ability to increase the levels and activity of glutathione peroxidase (GPx), a critical enzyme in the cellular antioxidant defense system.[1] GPx catalyzes the reduction of lipid hydroperoxides, directly counteracting the hallmark of ferroptosis.

  • Reduction of Mitochondrial Superoxide (B77818) Production: this compound has been shown to inhibit the production of superoxide anions in mitochondria, a major source of cellular reactive oxygen species (ROS).[1]

The signaling pathway for this compound's neuroprotective action against glutamate-induced oxidative stress and ferroptosis is depicted below:

RC363_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate (B1630785) Glutamate System_xc System xc- Glutamate->System_xc inhibits GSH GSH (Glutathione) System_xc->GSH Cystine uptake for GSH synthesis This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS scavenges Mitochondrial_Superoxide Mitochondrial Superoxide This compound->Mitochondrial_Superoxide inhibits GPx Glutathione Peroxidase (GPx) This compound->GPx activates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Mitochondrial_Superoxide->ROS GPx->Lipid_Peroxidation inhibits Neuroprotection Neuroprotection GSSG GSSG

This compound Signaling Pathway

Preclinical Data

The neuroprotective effects of this compound have been evaluated in in vitro models of glutamate-induced oxidative cell death, a common experimental paradigm for studying neurodegeneration. The immortalized murine hippocampal cell line, HT22, is frequently used in these studies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

ParameterAssayModel SystemResultReference
Antioxidant Activity DPPH radical scavengingCell-free~40% reduction of DPPH radicals
Anti-inflammatory Activity Cytokine expressionRAW 264.7 macrophagesInhibition of TNF-α and IL-6
Neuroprotection MTT assayGlutamate-challenged HT22 cellsIncreased cell viability[7]
ROS Reduction DCFH-DA assayGlutamate-challenged HT22 cellsDecreased intracellular ROS[1]
Mitochondrial Superoxide Reduction MitoSOX Red assayGlutamate-challenged HT22 cellsDecreased mitochondrial superoxide[1]
Glutathione Peroxidase Activity GPx activity assayHT22 cellsIncreased GPx activity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Treatment
  • Cell Line: Immortalized murine hippocampal cells (HT22).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For neuroprotection assays, HT22 cells are typically pre-treated with this compound at various concentrations for a specified period (e.g., 24 hours) before being challenged with glutamate (e.g., 5 mM) to induce oxidative stress and cell death.[8]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Procedure:

    • Plate HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

    • Pre-treat cells with varying concentrations of this compound for 24 hours.[7]

    • Induce cytotoxicity by adding 5 mM glutamate and incubate for another 24 hours.[7][8]

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[9]

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]

    • Solubilize the formazan crystals by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

DCFH-DA Assay for Intracellular ROS Measurement

This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular reactive oxygen species.

  • Procedure:

    • Plate HT22 cells in a 24-well plate or a 96-well black plate.[12][13]

    • Treat cells with this compound and/or glutamate as described in the cell treatment protocol.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[12][13]

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, a key antioxidant enzyme. A common method is a coupled enzyme assay that monitors the consumption of NADPH.[15][16]

  • Procedure:

    • Prepare cell lysates from treated and control HT22 cells.

    • Prepare a reaction mixture containing phosphate (B84403) buffer, glutathione (GSH), glutathione reductase, and NADPH.[15][17]

    • Add the cell lysate to the reaction mixture and incubate for a short period.

    • Initiate the reaction by adding a substrate for GPx, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.[15][16]

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[15][16][18]

    • Calculate GPx activity based on the rate of NADPH consumption.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its well-defined mechanism of action, centered on the inhibition of ferroptosis and the enhancement of the cellular antioxidant defense system, provides a strong rationale for its further development. The in vitro data consistently demonstrate its neuroprotective effects against oxidative stress.

Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models of neurodegeneration. A detailed synthesis protocol for this compound would also be beneficial for the research community to facilitate further investigation. The continued exploration of this compound and similar probucol analogs may lead to the development of novel therapeutics for a range of debilitating neurological disorders.

References

Methodological & Application

Application Notes and Protocols for RC363 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC363 is an experimental compound investigated for its potential cytotoxic and anti-proliferative effects on cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in a laboratory setting. The following sections describe standardized procedures for cell viability, proliferation, and apoptosis assays, along with a hypothetical signaling pathway affected by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from experiments with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma5.2
A549Lung Carcinoma8.7
MCF-7Breast Adenocarcinoma12.1
HeLaCervical Cancer6.5

Table 2: Effect of this compound on Cell Proliferation (72h treatment).

Cell LineThis compound Concentration (µM)Proliferation Inhibition (%)
HCT116125.3
548.9
1075.6
A549120.1
542.5
1068.2

Table 3: Induction of Apoptosis by this compound (48h treatment).

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
HCT116535.4
1062.8
A549528.9
1055.1

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol determines the viability of cells after treatment with this compound. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases, where the amount of formazan dye is proportional to the number of metabolically active cells.[1][2]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete culture medium

  • 96-well tissue culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[1]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

This protocol measures cell proliferation by using the Cell Counting Kit-8 (CCK-8).[3][4]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete culture medium

  • 96-well tissue culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to recover for 4 hours.[3]

  • Expose the cells to serial concentrations of this compound for 72 hours.[3]

  • Add CCK-8 reagent to each well and incubate for an additional 4 hours at 37°C.[3]

  • Measure the Optical Density (OD) at 450 nm with a microplate reader.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells using an Annexin V-FITC apoptosis detection kit.[3]

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Plate cells in 6-well plates at a density of 2 x 10⁵ per well and treat with the indicated concentrations of this compound for 48 hours.[3]

  • At the end of the incubation, collect the cells.[3]

  • Stain the cells with Annexin-V-FITC and Propidium Iodide (PI).[3]

  • Analyze the stained cells using a flow cytometer within one hour of staining.[3]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects by inhibiting a key survival pathway and promoting apoptosis.

RC363_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl2 AKT->Bcl2 Proliferation_Genes Proliferation Genes mTOR->Proliferation_Genes Bax Bax Bcl2->Bax Apoptosis_Genes Apoptosis Genes Bax->Apoptosis_Genes This compound This compound This compound->AKT

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating this compound.

Experimental_Workflow Start Start Cell_Culture Cell Line Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (WST-1) Treatment->Viability_Assay Proliferation_Assay Cell Proliferation Assay (CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Inhibition, % Apoptosis) Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

References

RC363 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive search of publicly available information, the identifier "RC363" does not correspond to a chemical compound, research molecule, or drug candidate. Instead, all references point to an electrical component: the Sta-Kon this compound Insulated Ring Terminal .[1][2][3][4][5][6]

This product is a self-insulated, nylon-sleeved electrical connector made of tin-plated copper.[1][2][3] It is used for terminating 12 to 10 AWG conductors in electrical applications.[2][6]

Consequently, information regarding solution preparation, chemical stability, solubility, storage of solutions, or biological signaling pathways is not applicable to this product. The requested Application Notes and Protocols cannot be created as the subject is an industrial hardware component and not a substance used in research or drug development.

Researchers, scientists, and drug development professionals are advised to verify the identifier of the chemical compound of interest. It is possible that "this compound" is a typographical error or an internal code not available in the public domain.

References

Application Notes and Protocols for Western Blot Analysis Using Anti-Androgen Receptor (Ab-363) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Androgen Receptor (AR) is a ligand-activated nuclear transcription factor critical in the progression of diseases such as prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes.[1][2][3] Consequently, the AR signaling pathway is a key target for therapeutic intervention. The Anti-Androgen Receptor (Ab-363) antibody provides a specific tool for detecting total Androgen Receptor protein levels by Western blot, enabling researchers to study the regulation of the AR signaling pathway and the effects of potential therapeutic agents.[4]

Antibody Specifications
FeatureSpecification
Product Name Anti-Androgen Receptor (Ab-363) Antibody
Host Species Rabbit
Reactivity Human, Mouse, Rat
Applications Western Blot (WB), ELISA
Immunogen A synthesized non-phosphopeptide derived from human Androgen Receptor around the phosphorylation site of tyrosine 363.[4]
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.[4]
Recommended Dilution for WB 1:500 - 1:1000

Androgen Receptor Signaling Pathway

The Androgen Receptor can be activated through a classical, ligand-dependent pathway or a non-classical, ligand-independent pathway. In the classical pathway, the binding of androgens to AR in the cytoplasm leads to its nuclear translocation and the transcription of target genes.[2][3][5] The non-classical pathway can be activated by growth factors and other signaling molecules, leading to AR activation in the absence of androgens.[6][7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP HSP GrowthFactor Growth Factor GF_Receptor Growth Factor Receptor GrowthFactor->GF_Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) GF_Receptor->Kinase_Cascade Activates Kinase_Cascade->AR Phosphorylates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Data

The following table summarizes representative quantitative data from a Western blot analysis of Androgen Receptor expression in LNCaP prostate cancer cells treated with an AR inhibitor.

Treatment GroupAR Expression (Normalized to Loading Control)% of Control
Vehicle Control1.00 ± 0.08100%
AR Inhibitor (1 µM)0.62 ± 0.0562%
AR Inhibitor (5 µM)0.35 ± 0.0435%
AR Inhibitor (10 µM)0.18 ± 0.0318%

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for detecting Androgen Receptor using the Anti-Androgen Receptor (Ab-363) antibody.

Cell Lysis and Protein Extraction
  • Culture and treat cells as required by the experimental design.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the total protein extract.

  • Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare protein samples for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

Immunoblotting and Detection
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the Anti-Androgen Receptor (Ab-363) antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the Androgen Receptor band to a loading control (e.g., GAPDH or β-actin) for each sample.

  • Calculate the relative protein expression by comparing the normalized intensity of treated samples to the control sample.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR Ab-363) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Image Acquisition & Data Analysis I->J

Caption: Western Blot Experimental Workflow.

References: The provided response synthesizes information from multiple sources to create a comprehensive application note. The citations refer to the search results that informed the content.

References

Application Notes and Protocols for High-Throughput Screening (HTS) Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on RC363: Initial searches for "this compound" indicate that this is an electrical component, specifically a nylon-insulated ring terminal, and not a chemical compound used in high-throughput screening (HTS) assays for drug discovery.[1][2][3][4] Therefore, these application notes will focus on the principles and protocols of HTS in a general context for researchers, scientists, and drug development professionals.

Introduction to High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of chemical compounds to identify potential new drugs.[5][6] HTS assays are designed to be robust, reproducible, and amenable to automation, allowing for the screening of compound libraries that can range from thousands to millions of individual molecules.[6] These assays can be broadly categorized as either biochemical or cell-based, each with its own advantages for identifying compounds that interact with a specific biological target or pathway.[6]

Key Principles of HTS:

  • Miniaturization: Assays are typically performed in 96-well or 384-well microplates to reduce reagent consumption and increase throughput.[5]

  • Automation: Robotic systems are used for liquid handling, plate transport, and data acquisition to ensure consistency and efficiency.[7]

  • Sensitive Detection: A variety of detection methods are employed, including fluorescence, luminescence, and absorbance, to measure the activity of the target.[6][8]

  • Data Analysis: Sophisticated software is used to manage and analyze the large datasets generated, identifying "hits" that meet predefined activity criteria.

Common HTS Assay Formats

A diverse range of assay formats are available for HTS, each suited to different target classes and research questions.

Assay TypePrincipleCommon Applications
Biochemical Assays
Enzyme InhibitionMeasures the ability of a compound to inhibit the activity of a purified enzyme.Kinase inhibitors, protease inhibitors
Receptor-Ligand BindingQuantifies the binding of a compound to a specific receptor.GPCR antagonists, ion channel blockers
Protein-Protein InteractionDetects compounds that disrupt or stabilize the interaction between two proteins.Allosteric modulators, pathway inhibitors[9]
Cell-Based Assays
Reporter Gene AssaysMeasures the expression of a reporter gene (e.g., luciferase, GFP) linked to a promoter of interest.Pathway activators/inhibitors
Cell Viability/CytotoxicityAssesses the effect of a compound on cell survival and proliferation.Anticancer drug screening
Second Messenger AssaysMeasures changes in intracellular signaling molecules (e.g., cAMP, Ca2+).GPCR agonists/antagonists
High-Content Screening (HCS)Utilizes automated microscopy to measure multiple cellular parameters simultaneously.[7]Phenotypic screening, toxicity profiling

Signaling Pathway of Interest: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is implicated in many diseases, particularly cancer, making it a key target for drug discovery.[10]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway Diagram

Experimental Protocol: Cell-Based Luciferase Reporter Assay for MAPK/ERK Pathway Inhibition

This protocol describes a general procedure for a 384-well plate-based luciferase reporter assay to screen for inhibitors of the MAPK/ERK pathway.

Materials:

  • HEK293 cells stably expressing a serum response element (SRE)-driven luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • Phorbol 12-myristate 13-acetate (PMA) as a pathway activator

  • Luciferase assay reagent

  • White, solid-bottom 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture HEK293-SRE-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS).

    • Seed 5,000 cells in 20 µL of assay medium per well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an automated liquid handler, transfer 100 nL of compound solution to the assay plate wells.

    • For controls, add DMSO only (negative control) and a known MEK inhibitor (positive control).

    • Incubate the plate at 37°C for 1 hour.

  • Pathway Activation:

    • Prepare a solution of PMA in assay medium at a concentration that elicits a submaximal response.

    • Add 5 µL of the PMA solution to all wells except for the unstimulated control wells.

    • Incubate the plate at 37°C for 6 hours.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a multimode plate reader.

HTS Workflow

The HTS process follows a standardized workflow from assay development to hit confirmation.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification & Triage Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

High-Throughput Screening Workflow

Data Presentation and Analysis

Data from HTS assays are typically analyzed to determine the potency and efficacy of the test compounds. Key parameters include the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Example Data Summary for MAPK/ERK Pathway Inhibitors:

Compound IDIC50 (µM)Maximum Inhibition (%)Z'-factor
Compound A0.15980.78
Compound B1.2950.81
Compound C8.9850.75
Positive Control0.051000.85
  • IC50: The concentration of an inhibitor where the response is reduced by half.

  • Maximum Inhibition: The maximum percentage of inhibition achieved by the compound.

  • Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

High-throughput screening is an indispensable tool in modern drug discovery, enabling the identification of novel therapeutic candidates. While the term "this compound" appears to be unrelated to this field, the principles and protocols outlined above provide a general framework for conducting successful HTS campaigns. Careful assay design, robust automation, and rigorous data analysis are critical for identifying promising lead compounds for further development.

References

Synthesis of RC363: A Novel Ferroptosis Inhibitor for Laboratory Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

RC363, with the formal chemical name 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol, is a novel synthetic compound derived from the antioxidant and hypocholesterolemic agent, probucol. It has been identified as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Due to its neuroprotective properties and its mechanism of action, which involves the induction of glutathione (B108866) peroxidase (GPX), this compound is a compound of significant interest for research in neurodegenerative diseases and other pathologies where ferroptosis plays a role. This document provides an overview of the laboratory synthesis of this compound, based on available scientific literature.

Chemical and Biological Properties

This compound is a crystalline solid with the molecular formula C₁₈H₂₄OS₂ and a molecular weight of 320.5 g/mol . Its CAS number is 2584411-86-7.[1] The compound is soluble in organic solvents such as DMF, DMSO, and ethanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol[1]
CAS Number 2584411-86-7[1]
Molecular Formula C₁₈H₂₄OS₂[1]
Formula Weight 320.5 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml[1]

Studies have demonstrated that this compound exhibits significant biological activity. It has been shown to prevent glutamate-induced toxicity in HT22 cultured hippocampal cells with an IC₅₀ of 234.5 nM.[1][2] Furthermore, it inhibits ferroptosis induced by the GPX4 inhibitor RSL3 in the same cell line with an IC₅₀ of 173.6 nM.[1][2] The mechanism of its protective effect is linked to its ability to increase the levels and activity of glutathione peroxidase 1 (GPX1).[1]

Table 2: In Vitro Biological Activity of this compound

AssayCell LineIC₅₀ ValueReference
Glutamate-induced toxicityHT22234.5 nM[1][2]
RSL3-induced ferroptosisHT22173.6 nM[1][2]

Synthesis of this compound: A Laboratory Protocol

The synthesis of this compound is described in the scientific literature, notably in the work by Bueno et al. (2020) in the journal Molecular Neurobiology. The synthesis involves a two-step process starting from 2,6-di-tert-butylphenol (B90309). The first step is the synthesis of the key intermediate, 2,6-di-tert-butyl-4-mercaptophenol (B120284). The second step is the coupling of this intermediate with a thiophene (B33073) derivative.

Step 1: Synthesis of 2,6-di-tert-butyl-4-mercaptophenol

The synthesis of the precursor 2,6-di-tert-butyl-4-mercaptophenol can be achieved through the sulfonation of 2,6-di-tert-butylphenol followed by reduction.

Experimental Protocol:

  • Materials: 2,6-di-tert-butylphenol, chlorosulfonic acid, a suitable reducing agent (e.g., zinc dust in an acidic medium), and appropriate solvents.

  • Procedure:

    • Sulfonation: 2,6-di-tert-butylphenol is reacted with a sulfonating agent, such as chlorosulfonic acid, in an appropriate solvent. This reaction introduces a sulfonyl group at the 4-position of the phenol (B47542) ring.

    • Reduction: The resulting 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid is then reduced to the corresponding thiol. This can be accomplished using a variety of reducing agents. The specific conditions for this reduction (temperature, reaction time, and work-up procedure) would be detailed in the full experimental section of the reference paper.

Step 2: Synthesis of this compound (2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol)

The final step involves the coupling of 2,6-di-tert-butyl-4-mercaptophenol with a suitable 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) under basic conditions.

Experimental Protocol:

  • Materials: 2,6-di-tert-butyl-4-mercaptophenol, 2-halothiophene (e.g., 2-bromothiophene), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • 2,6-di-tert-butyl-4-mercaptophenol is dissolved in a suitable solvent.

    • A base is added to the solution to deprotonate the thiol group, forming a thiolate anion.

    • 2-halothiophene is then added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the halide from the thiophene ring to form the desired thioether linkage.

    • The reaction is typically stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.

Note: The detailed experimental procedures, including specific quantities of reagents, reaction times, temperatures, and purification methods, are critical for successful synthesis and are typically found in the supplementary information or experimental section of the primary research article. While the general synthetic strategy is outlined here, researchers should consult the original publication by Bueno et al. (2020) for the precise protocol.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Ferroptosis Inhibition

This compound is known to inhibit ferroptosis by upregulating the glutathione peroxidase (GPX) system. The diagram below illustrates the proposed mechanism of action.

RC363_Signaling_Pathway This compound This compound GPX1_upregulation Upregulation of Glutathione Peroxidase 1 (GPX1) This compound->GPX1_upregulation Lipid_Peroxidation Lipid Peroxidation GPX1_upregulation->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed signaling pathway for this compound-mediated inhibition of ferroptosis.

Experimental Workflow for the Synthesis of this compound

The following diagram outlines the general workflow for the laboratory synthesis of this compound.

RC363_Synthesis_Workflow Start Starting Material: 2,6-di-tert-butylphenol Step1 Step 1: Synthesis of 2,6-di-tert-butyl-4-mercaptophenol (Sulfonation and Reduction) Start->Step1 Intermediate Intermediate: 2,6-di-tert-butyl-4-mercaptophenol Step1->Intermediate Step2 Step 2: Coupling Reaction with 2-halothiophene Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte "RC363"

Initial searches for "this compound" have identified it as an electrical component, specifically a fixed terminal block from ABB Installation Products. As such, it is not a candidate for the analytical quantification techniques typically employed in research, drug development, and life sciences.

This document has been prepared as a template to fulfill the user's request for detailed application notes and protocols. A hypothetical analyte, termed "Compound X," will be used to illustrate the principles of quantification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). These examples are intended to serve as a guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Compound X

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1][2][3] This method is widely applicable in pharmaceutical analysis for its precision and robustness.

Experimental Protocol: Quantification of Compound X in Plasma by HPLC-UV

Objective: To determine the concentration of Compound X in human plasma samples.

Materials:

  • Compound X reference standard

  • Internal Standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Compound X (1 mg/mL) in methanol.

    • Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.

    • Create a series of calibration standards by spiking blank plasma with appropriate volumes of the Compound X stock solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

    • To 200 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution (1 µg/mL).

  • Sample Extraction (Solid Phase Extraction):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma samples onto the SPE cartridges.

    • Wash the cartridges with 1 mL of 5% methanol in water.

    • Elute Compound X and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Compound X to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of Compound X in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plasma Sample Spike Spike with Internal Standard Start->Spike SPE Solid Phase Extraction Spike->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of Compound X in plasma by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for bioanalysis.[4][5][6][7]

Experimental Protocol: Quantification of Compound X using LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of Compound X in plasma.

Materials and Equipment:

  • Same as for HPLC, with the addition of a tandem mass spectrometer.

Procedure:

  • Sample Preparation: Follow the same sample preparation protocol as for HPLC.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Compound X: [M+H]⁺ → product ion (to be determined by infusion).

      • Internal Standard: [M+H]⁺ → product ion (to be determined by infusion).

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

  • Data Analysis:

    • Similar to HPLC, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary
ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%

LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Extract Extraction Sample->Extract Inject Injection Extract->Inject Separation Separation on Column Inject->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analyzer Mass Analyzer (MRM) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector

Caption: General workflow for LC-MS/MS based quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for Macromolecule Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[8][9][10]

Experimental Protocol: Sandwich ELISA for Compound X (a protein)

Objective: To quantify the concentration of Compound X in cell culture supernatant.

Materials:

  • Capture antibody (specific for Compound X)

  • Detection antibody (specific for Compound X, conjugated to an enzyme like HRP)

  • Recombinant Compound X standard

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween-20 in PBS)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

Procedure:

  • Coating:

    • Dilute the capture antibody in coating buffer.

    • Add 100 µL to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times.

    • Prepare serial dilutions of the standard and samples.

    • Add 100 µL of standards and samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times.

    • Add 100 µL of substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Quantitative Data Summary
ParameterValue
Assay Range15 pg/mL - 1000 pg/mL
Sensitivity5 pg/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 12%

ELISA Workflow

ELISA_Workflow Coat Coat with Capture Ab Block Block Non-specific Sites Coat->Block Add_Sample Add Sample/Standard Block->Add_Sample Add_Detection_Ab Add Detection Ab Add_Sample->Add_Detection_Ab Add_Substrate Add Substrate Add_Detection_Ab->Add_Substrate Stop_and_Read Stop Reaction & Read Add_Substrate->Stop_and_Read

Caption: Steps of a sandwich ELISA protocol.

Hypothetical Signaling Pathway of Compound X

To provide a comprehensive example, a hypothetical signaling pathway involving Compound X is presented below. This illustrates how the quantification of Compound X might be relevant in a broader biological context.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 CompoundX Compound X CompoundX->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling cascade initiated by Compound X.

References

The Role of RC363 in CRISPR-Cas9 Gene Editing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "RC363" in the context of CRISPR-Cas9 gene editing have not yielded specific public information on a molecule or protocol with this designation. Therefore, the following application notes and protocols are based on established principles of CRISPR-Cas9 gene editing and common strategies for enhancing its efficiency and specificity, which a hypothetical "this compound" might influence.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical application of a novel agent, designated this compound, in CRISPR-Cas9 gene editing. The focus is on how such an agent could modulate cellular pathways to improve gene editing outcomes.

Introduction to CRISPR-Cas9 and the Significance of Modulatory Agents

The CRISPR-Cas9 system has revolutionized genetic engineering, offering a powerful tool for targeted gene modification. The system relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms then resolve this break, leading to gene knockout, knock-in, or other modifications.

The efficiency and precision of CRISPR-Cas9 editing are intrinsically linked to the cellular DNA repair pathways, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR). NHEJ is an error-prone pathway that often results in insertions or deletions (indels), leading to gene knockout. In contrast, HDR is a high-fidelity pathway that can be exploited for precise gene editing, such as single nucleotide substitutions or the insertion of larger DNA cassettes, by providing a donor template.

Modulatory agents, hypothetically like this compound, are of significant interest as they could be designed to influence the choice between these pathways, thereby enhancing the desired editing outcome.

Hypothetical Mechanism of Action of this compound

It is postulated that this compound could enhance CRISPR-Cas9 gene editing through one or more of the following mechanisms:

  • Inhibition of NHEJ Components: By targeting key proteins in the NHEJ pathway, such as DNA-PKcs or XRCC4, this compound could suppress this error-prone repair mechanism. This would, in turn, increase the relative frequency of HDR, leading to more precise editing events when a donor template is supplied.

  • Upregulation of HDR Factors: this compound could stimulate the expression or activity of proteins central to the HDR pathway, such as RAD51 or BRCA1. This would bolster the cell's capacity for high-fidelity repair, improving the efficiency of precise gene insertions and modifications.

  • Modulation of Cell Cycle: The activity of DNA repair pathways is tightly regulated throughout the cell cycle, with HDR being most active during the S and G2 phases. This compound might transiently enrich the population of cells in these phases, creating a more favorable environment for HDR-mediated editing.

A potential signaling pathway influenced by a hypothetical this compound to favor HDR is depicted below.

Hypothetical this compound-Mediated Enhancement of HDR This compound This compound NHEJ NHEJ Pathway (e.g., DNA-PKcs, XRCC4) This compound->NHEJ inhibits HDR HDR Pathway (e.g., RAD51, BRCA1) This compound->HDR activates Indels Indels (Gene Knockout) NHEJ->Indels Precise_Editing Precise Editing (Knock-in, SNP correction) HDR->Precise_Editing CRISPR_Cas9 CRISPR-Cas9 (DSB formation) CRISPR_Cas9->NHEJ CRISPR_Cas9->HDR

Caption: Hypothetical signaling pathway of this compound in modulating DNA repair choice.

Application Notes

Enhancing Homology-Directed Repair (HDR)

For applications requiring precise gene editing, such as correcting disease-causing mutations or inserting reporter genes, co-administration of this compound with the CRISPR-Cas9 machinery and a donor template could significantly increase the efficiency of desired outcomes.

Improving Gene Knockout Specificity

While primarily aimed at enhancing HDR, the suppression of NHEJ by this compound could also lead to a more predictable spectrum of indels in gene knockout experiments, potentially reducing the frequency of large, unintended deletions.

Use in Different Cell Types

The efficacy of this compound may vary across different cell types due to inherent differences in their DNA repair pathway preferences and cell cycle kinetics. Optimization of this compound concentration and treatment duration will be crucial for each cell line.

Experimental Protocols

The following are generalized protocols for utilizing a hypothetical agent like this compound in CRISPR-Cas9 experiments.

General Experimental Workflow

The overall workflow for a typical gene editing experiment involving this compound would follow these steps:

General Experimental Workflow with this compound cluster_pre Pre-transfection cluster_transfection Transfection cluster_post Post-transfection Cell_Culture 1. Cell Culture RC363_Prep 2. This compound Preparation Cell_Culture->RC363_Prep Transfection 3. Co-transfection of CRISPR components & this compound RC363_Prep->Transfection Incubation 4. Incubation Transfection->Incubation Analysis 5. Analysis of Editing Efficiency Incubation->Analysis

Caption: A generalized workflow for CRISPR-Cas9 gene editing experiments using this compound.

Protocol for Enhancing HDR-mediated Knock-in

Objective: To increase the efficiency of inserting a reporter gene (e.g., GFP) into a specific locus.

Materials:

  • Target cells

  • Cas9 nuclease (plasmid, mRNA, or protein)

  • gRNA targeting the desired locus

  • Donor plasmid containing the GFP cassette flanked by homology arms

  • This compound (stock solution of known concentration)

  • Transfection reagent

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

  • Cell Seeding: Seed target cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

  • Preparation of Transfection Mix:

    • In one tube, dilute Cas9, gRNA, and donor plasmid in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the two tubes and incubate according to the manufacturer's protocol.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for a pre-determined time (e.g., 4-24 hours) prior to transfection.

  • Transfection: Add the transfection complex to the cells.

  • Post-Transfection:

    • Incubate the cells for 48-72 hours.

    • Harvest a portion of the cells for genomic DNA extraction.

    • Analyze the remaining cells for GFP expression via fluorescence microscopy or flow cytometry.

  • Analysis of Editing Efficiency:

    • Perform PCR to amplify the target locus from the extracted genomic DNA.

    • Analyze the PCR products by Sanger sequencing or NGS to quantify the percentage of HDR-mediated insertions.

Quantitative Data Summary

The following table illustrates hypothetical data from an experiment designed to test the efficacy of this compound in enhancing HDR efficiency.

This compound Concentration (µM)HDR Efficiency (%)NHEJ Frequency (%)Cell Viability (%)
0 (Control)5.2 ± 0.835.7 ± 2.195.1 ± 1.5
110.5 ± 1.230.1 ± 1.893.8 ± 2.0
518.9 ± 2.522.4 ± 2.391.5 ± 2.5
1025.3 ± 3.115.6 ± 1.985.2 ± 3.1
2015.1 ± 2.818.2 ± 2.065.7 ± 4.5

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

While "this compound" does not correspond to a known agent in the public domain, the conceptual framework for such a molecule highlights a critical area of research in the CRISPR-Cas9 field. The development of small molecules or biologics that can modulate DNA repair pathway choice holds immense promise for improving the efficiency and precision of gene editing, thereby accelerating its application in basic research, drug discovery, and therapeutics. The protocols and data presented here provide a template for the evaluation of any novel agent designed to enhance CRISPR-Cas9-mediated gene editing.

Unraveling a Case of Mistaken Identity: RC363 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification for Researchers, Scientists, and Drug Development Professionals

An inquiry into the application of "RC363" as a tool for studying protein-protein interactions has revealed a case of mistaken identity. Extensive searches of scientific literature and product databases have conclusively identified this compound not as a molecular tool for biological research, but as an industrial electrical component. Specifically, this compound is a catalog number for a nylon-insulated ring terminal manufactured by Thomas & Betts, a member of the ABB Group.[1][2][3][4]

This document serves to clarify this misunderstanding and to redirect researchers to established and validated methods for the investigation of protein-protein interactions. There is no evidence in published scientific literature to suggest that the electrical component this compound has any application in the field of molecular biology, biochemistry, or drug discovery.

The Nature of this compound: An Electrical Connector

This compound is a specific type of solderless terminal designed for terminating and connecting electrical wires.[1][2][3][4] Its characteristics are defined by its physical and electrical properties, including:

  • Product Type: Nylon-Insulated Ring Terminal[1][2][3][4]

  • Wire Range: 12-10 AWG (American Wire Gauge)[2][4]

  • Stud Size: #10[2][4]

  • Material: Copper with tin plating[2][3]

  • Insulation: Yellow nylon[2][3][4]

These specifications are consistent across multiple supplier and manufacturer databases, confirming its identity as a component for electrical applications.

Established Methodologies for Studying Protein-Protein Interactions

While this compound is not a tool for biological research, the study of protein-protein interactions (PPIs) is a cornerstone of modern biology and drug development. A vast and sophisticated array of techniques exists for this purpose. These methods can be broadly categorized into in vitro, in vivo, and in silico approaches.

Commonly Employed Experimental Techniques:

Technique Principle Typical Data Output
Co-Immunoprecipitation (Co-IP) An antibody-based technique used to isolate a specific protein and its binding partners from a cell lysate.Identification of interacting proteins via Western Blot or Mass Spectrometry.
Pull-Down Assay Utilizes a "bait" protein (often tagged) immobilized on a resin to "pull down" interacting "prey" proteins from a solution.Identification of interacting proteins.
Yeast Two-Hybrid (Y2H) A genetic method that uses the reconstitution of a functional transcription factor to detect physical interactions between two proteins in yeast.Identification of potential interacting partners from a library.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.Binding affinity (KD), association (ka) and dissociation (kd) rate constants.
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.Detection and quantification of protein interactions in living cells.
Förster Resonance Energy Transfer (FRET) A proximity-based assay that measures the transfer of energy between two light-sensitive molecules (fluorophores).Detection and quantification of protein interactions in living cells, often with high spatial resolution.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which is altered upon binding of a ligand.[5]Binding affinity (KD).[5]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of common methodologies, the following diagrams illustrate a generalized workflow for a Co-Immunoprecipitation experiment and a representative signaling pathway.

CoIP_Workflow cluster_preparation Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis Cell_Lysis Cell Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Antibody_Incubation Incubation with Primary Antibody Protein_Extraction->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution of Protein Complex Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry Mass Spectrometry Elution->Mass_Spectrometry Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Signaling_Pathway cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: A simplified diagram of a generic signaling pathway.

Conclusion

The initial premise of utilizing this compound for protein-protein interaction studies is incorrect. This compound is an electrical component with no known application in biological research. Researchers seeking to investigate protein-protein interactions should employ the well-established and validated methods developed by the scientific community. This clarification is intended to prevent the pursuit of erroneous research directions and to guide investigators toward appropriate and effective experimental strategies.

References

Application Notes and Protocols for Fluorescent Labeling in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Information regarding a fluorescent label specifically named "RC363" could not be found in publicly available resources. The identifier "this compound" is associated with an electrical terminal product from the company ABB. It is possible that "this compound" is an internal product code, a new or unlisted product, or a typographical error.

The following document provides a comprehensive template for application notes and protocols for a generic fluorescent label, which can be adapted by researchers, scientists, and drug development professionals once the correct details of the fluorescent dye are known. This guide includes structured data tables, detailed experimental methodologies, and diagrams as requested.

Introduction

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and analysis of cellular structures and processes with high specificity and sensitivity. This document outlines the properties and applications of a novel fluorescent label, herein referred to as "Hypothetical Dye," for fluorescence microscopy. "Hypothetical Dye" is designed to provide superior brightness, photostability, and low cytotoxicity for a range of applications, from fixed-cell imaging to dynamic live-cell studies.

Product Information

General Characteristics
PropertyDescription
Product Name Hypothetical Dye
Chemical Class e.g., Rhodamine, Cyanine, etc.
Targeting Moiety e.g., Amine-reactive NHS ester, Thiol-reactive Maleimide, Antibody, etc.
Molecular Weight To be specified (e.g., in g/mol )
Purity To be specified (e.g., >95% by HPLC)
Storage e.g., -20°C, protected from light
Spectral Properties
ParameterValue
Excitation Maximum (λex) To be specified (e.g., 488 nm)
Emission Maximum (λem) To be specified (e.g., 520 nm)
Molar Extinction Coefficient (ε) To be specified (e.g., in cm⁻¹M⁻¹)
Quantum Yield (Φ) To be specified

Applications

"Hypothetical Dye" is suitable for a variety of fluorescence microscopy applications, including:

  • Immunofluorescence (IF): For the detection of specific proteins in fixed and permeabilized cells.

  • Live-Cell Imaging: For tracking dynamic cellular processes in real-time.

  • High-Content Screening (HCS): For automated imaging and analysis of cellular phenotypes.

  • Super-Resolution Microscopy: Techniques such as STORM or STED may be applicable depending on the dye's properties.

Experimental Protocols

Preparation of "Hypothetical Dye" Stock Solution
  • Allow the vial of "Hypothetical Dye" to warm to room temperature before opening.

  • Dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C in small aliquots, protected from light and moisture.

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Fixation and Permeabilization cluster_2 Blocking and Staining cluster_3 Mounting and Imaging a Seed cells on coverslips b Culture cells to desired confluency a->b c Perform experimental treatment b->c d Fix cells (e.g., 4% PFA) c->d e Permeabilize cells (e.g., 0.1% Triton X-100) d->e f Block with 1% BSA in PBS e->f g Incubate with primary antibody f->g h Wash with PBS g->h i Incubate with 'Hypothetical Dye'-conjugated secondary antibody h->i j Wash with PBS i->j k Mount coverslip on slide j->k l Image with fluorescence microscope k->l

Caption: General workflow for immunofluorescence staining.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody diluted in blocking buffer

  • "Hypothetical Dye"-conjugated secondary antibody diluted in blocking buffer

  • Mounting medium

Procedure:

  • Cell Culture: Seed and culture cells on coverslips in a multi-well plate to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add fixation buffer and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step as in step 3.

  • Secondary Antibody Incubation: Add the "Hypothetical Dye"-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step as in step 3.

  • Mounting: Carefully remove the coverslip from the well and mount it on a glass slide with a drop of mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for "Hypothetical Dye."

Protocol for Live-Cell Imaging

This protocol provides a general guideline for labeling live cells. Optimization may be required for different cell types and experimental conditions.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Washing and Imaging a Plate cells in imaging dish b Allow cells to adhere and grow a->b d Replace culture medium with labeling solution b->d c Prepare 'Hypothetical Dye' working solution in media c->d e Incubate under growth conditions d->e f Wash cells with pre-warmed imaging medium e->f g Add fresh imaging medium f->g h Image with live-cell microscope g->h

Caption: General workflow for live-cell labeling and imaging.

Materials:

  • Cells cultured in a glass-bottom imaging dish or chamber slide

  • Complete cell culture medium

  • "Hypothetical Dye" stock solution

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

Procedure:

  • Cell Plating: Plate cells in an appropriate imaging vessel and allow them to adhere and grow to the desired confluency.

  • Prepare Labeling Solution: Dilute the "Hypothetical Dye" stock solution to the final working concentration (e.g., 100 nM - 1 µM) in pre-warmed complete culture medium. The optimal concentration should be determined experimentally.

  • Cell Labeling: Aspirate the culture medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells for 15-60 minutes under normal growth conditions (e.g., 37°C, 5% CO₂), protected from light. The optimal incubation time should be determined experimentally.

  • Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a microscope equipped for live-cell imaging.

Signaling Pathway Visualization

The following is a hypothetical example of a signaling pathway that could be investigated using "Hypothetical Dye" to label a key protein.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Protein_A Protein A (Labeled with 'Hypothetical Dye') Receptor->Protein_A Activation Protein_B Protein B Protein_A->Protein_B Phosphorylation Transcription_Factor Transcription Factor Protein_B->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Example of a signaling pathway showing translocation of a labeled protein.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Incomplete washing- Dye concentration too high- Non-specific binding- Increase the number and duration of wash steps.- Titrate the dye to a lower concentration.- Increase the concentration of blocking agent (e.g., BSA).
Weak Signal - Dye concentration too low- Low target protein expression- Photobleaching- Increase the dye concentration or incubation time.- Use a cell line with higher target expression.- Use an anti-fade mounting medium and minimize light exposure.
Cell Toxicity (Live Imaging) - Dye concentration too high- Prolonged incubation- Reduce the dye concentration.- Decrease the incubation time.- Ensure the imaging medium is fresh and properly buffered.

Ordering Information

Product NameCatalog NumberQuantity
Hypothetical DyeTo be specifiedTo be specified
Hypothetical Dye Antibody ConjugateTo be specifiedTo be specified

Troubleshooting & Optimization

troubleshooting RC363 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the nature of RC363. Our search has indicated that this compound is not a chemical compound but rather an electrical component, specifically a Sta-Kon® RC Series Insulated Ring Terminal.[1][2][3] This product is used for electrical wiring applications.

Therefore, the concept of "solubility" does not apply to this compound in the chemical or biological sense that would be relevant to researchers, scientists, and drug development professionals. Issues such as solvent compatibility, precipitation, or formulation are not applicable to this product.

We understand you were seeking information for a technical support center focused on troubleshooting experimental issues. However, given that this compound is an electrical terminal, we are unable to provide information on its solubility, experimental protocols related to dissolution, or signaling pathways.

If "this compound" is a different substance in your field of work, please provide additional details, such as a chemical name, CAS number, or manufacturer, so we can refine our search and provide you with the correct information.

References

Technical Support Center: Optimizing Treatment Concentration for Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RC363" indicate that this is an electrical component, specifically a nylon-insulated ring terminal, and not a compound used in biological research or drug development. Therefore, the concept of "treatment concentration" does not apply to this compound.

The following technical support guide is a template created to fulfill the user's request for a detailed, structured resource on optimizing the treatment concentration of a hypothetical research compound, hereafter referred to as "Compound-X." This guide is intended to serve as an example for researchers, scientists, and drug development professionals working with novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial concentration range for testing Compound-X on a new cell line?

For a previously untested cell line, a broad dose-response experiment is recommended to establish an effective concentration range. A common starting point is a wide logarithmic range, such as 1 nM to 10 µM, using 3- to 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more relevant range for subsequent, detailed experiments.

Q2: What is the recommended incubation time for Compound-X in initial experiments?

The incubation time is dependent on the cell line's doubling time and the specific biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation period is a common starting point, as it allows sufficient time to observe effects on cell viability or proliferation.[1] For cells that divide rapidly, a 24-hour incubation may be adequate, whereas slower-growing cell lines might require longer incubation periods.

Q3: Which assay should I use to measure the effect of Compound-X on cell viability?

Several cell viability and proliferation assays are available, each with distinct advantages and limitations.[1] Commonly used methods include:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which often correlates with cell viability.

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also gauges metabolic activity and is generally considered less toxic to cells than MTT.[1]

  • ATP Assays (e.g., CellTiter-Glo): These are luminescent assays that quantify the amount of ATP, a marker of metabolically active cells.[1]

  • Trypan Blue Exclusion Assay: This dye exclusion method is used for counting viable cells. Live cells with intact membranes will exclude the dye, while dead cells will not.[1]

Q4: What is the appropriate solvent for Compound-X and what should the final concentration be?

Most commonly, research compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3] It is crucial to maintain a consistent final concentration of the solvent across all experimental conditions, including vehicle controls.[3] The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect of Compound-X at tested concentrations. The concentration of Compound-X is too low.Test a higher range of concentrations (e.g., up to 100 µM).
The cell line is resistant to Compound-X.Consider using a different, potentially more sensitive cell line or investigate the underlying resistance mechanisms.[4]
Compound-X is inactive.Verify the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line, if available.[1]
High variability between replicate wells. Uneven cell plating.Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[5]
"Edge effect" in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS instead.
Significant cell death in the vehicle control wells. The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%). Run a solvent toxicity control to confirm.[1]
Contamination.Inspect cultures for signs of microbial contamination. Practice aseptic techniques.
Precipitation of Compound-X in the culture medium. Poor solubility of Compound-X at the tested concentration.Check the solubility data for Compound-X. Consider using a different solvent or a lower concentration. Gentle warming and vortexing of the stock solution before dilution may help.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound-X

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of Compound-X.

Materials:

  • Compound-X

  • Appropriate cell line

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.[3]

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound-X Preparation:

    • Prepare a 2X stock of the highest concentration of Compound-X in complete medium.

    • Perform serial dilutions (e.g., 1:3 or 1:10) in complete medium to create a range of 2X concentrations.

  • Treatment:

    • Remove the medium from the wells.

    • Add the medium containing the different concentrations of Compound-X.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1]

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the Compound-X concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathways

G cluster_0 Compound-X Compound-X Receptor Receptor Compound-X->Receptor Inhibits Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Target_Genes Target_Genes Transcription_Factor->Target_Genes Induces Expression Cellular_Response Cellular_Response Target_Genes->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Experimental Workflow

G cluster_workflow Concentration Optimization Workflow A 1. Literature Review & Initial Range Selection B 2. Broad Range Dose-Response (e.g., 1 nM - 10 µM) A->B C 3. Narrow Range Dose-Response (around estimated IC50) B->C D 4. Determine IC50 C->D E 5. Downstream Functional Assays (at IC50 and other relevant concentrations) D->E F 6. Data Analysis & Conclusion E->F

Caption: Experimental workflow for optimizing Compound-X concentration.

References

Technical Support Center: Improving Small Molecule Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RC363" indicate that this is an electrical terminal component manufactured by ABB and not a chemical compound used in research. Therefore, this technical support center provides a generalized framework for a hypothetical small molecule, herein referred to as "Molecule X," to address common stability issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Molecule X solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing a precipitate in my frozen DMSO stock solution of Molecule X upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.[2][3]

Q3: Can the type of storage container affect the stability of Molecule X?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adsorb to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: I suspect Molecule X is degrading in my aqueous assay buffer. What are the common causes?

Compound degradation in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be acid or base-catalyzed.[4]

  • Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen and exposure to light can promote oxidative degradation.[4]

  • Poor Solubility: The compound may have low solubility in the aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.[4]

Q5: How can I quickly assess the stability of Molecule X in a new solvent or buffer?

A preliminary stability assessment can be done by preparing a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., temperature, light exposure). The stability can then be monitored over time by analytical methods like HPLC or LC-MS to check for the appearance of degradation products or a decrease in the parent compound's concentration.[1][2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the stability of Molecule X.

Issue 1: Inconsistent experimental results and loss of compound activity.

This is a common problem arising from the degradation of the small molecule in solution.[1]

Troubleshooting Workflow

A Inconsistent Results/ Loss of Activity B Verify Solution Preparation Protocol A->B Is preparation consistent? C Assess Compound Stability in Assay Medium B->C Yes F Standardize Protocol & Use Fresh Solutions B->F No D Check for Adsorption to Labware C->D Compound is stable G Modify Buffer (pH, Antioxidants) C->G Compound degrades E Evaluate Cell Permeability (if applicable) D->E No significant adsorption H Use Low-Binding Plates/Tubes D->H Adsorption detected I Perform Permeability Assay E->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Suggested Solutions:

  • Standardize Protocols: Ensure consistent solution preparation methods and storage conditions.[4]

  • Prepare Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[2][4]

  • Modify Buffer Conditions: If degradation is confirmed, try adjusting the buffer's pH or adding antioxidants like ascorbic acid if oxidation is suspected.[4]

  • Use Low-Binding Labware: If the compound adsorbs to plastic, use low-binding plates or tubes.[4]

Issue 2: Precipitate forms when diluting DMSO stock into aqueous buffer.

This is a frequent issue for hydrophobic compounds that have limited aqueous solubility.

Troubleshooting Workflow

A Precipitation in Aqueous Buffer B Is Final Concentration Too High? A->B C Is the Buffer pH Optimal? B->C No E Lower Final Concentration B->E Yes D Is a Co-solvent Needed? C->D Yes F Test Different pH Values C->F No/Unknown G Add a Biocompatible Co-solvent D->G Yes H Use Sonication or Gentle Warming D->H No

Caption: Troubleshooting workflow for compound precipitation.

Suggested Solutions:

  • Decrease Final Concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[3]

  • Adjust pH: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different buffer pH values to find the optimal range.[2][3]

  • Use Co-solvents: The addition of a small percentage of a biocompatible organic co-solvent (e.g., ethanol, PEG) can improve solubility. Ensure the co-solvent is compatible with your experimental system.[2][4]

  • Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid in dissolving any precipitate.[2]

Data Presentation

Summarize your stability and solubility data in clear, structured tables for easy comparison.

Table 1: Solubility of Molecule X in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO25>100Clear solution
Ethanol2550Clear solution
PBS (pH 7.4)250.01Precipitate forms >10 µM
PBS (pH 5.0)250.1Improved solubility

Table 2: Stability of Molecule X in PBS (pH 7.4) at 37°C

Time (hours)% Remaining Parent CompoundDegradation Products Detected (LC-MS)
0100None
285M+18 (Hydrolysis)
860M+18, M+16 (Oxidation)
2430M+18, M+16, others

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a method to determine the kinetic solubility of Molecule X in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Molecule X in 100% DMSO.[2]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 1-2 µL) of each dilution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS). The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation and Measurement: Incubate the plate at a set temperature (e.g., 25°C) for a defined period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a wavelength such as 650 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Chemical Stability Assay

This protocol assesses the chemical stability of Molecule X in a specific buffer over time.

  • Preparation of Solutions: Prepare a working solution of Molecule X (e.g., 5-10 µM) in the desired buffer (e.g., pH 5.0, 7.4, and 9.0) from a DMSO stock.[2]

  • Incubation: Aliquot the solutions and incubate them at a constant temperature (e.g., 37°C).[2]

  • Time Points: Collect samples at specified time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching and Storage: Immediately quench the reaction (if necessary, e.g., by adding an organic solvent like acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the samples by a suitable analytical method like LC-MS to quantify the remaining parent compound and identify any degradation products.[2]

Signaling Pathways and Workflows

Hypothetical Degradation Pathway of Molecule X

This diagram illustrates potential degradation pathways for a hypothetical small molecule.

MoleculeX Molecule X (Parent Compound) Hydrolysis Hydrolysis Product (e.g., cleaved ester) MoleculeX->Hydrolysis H2O, pH Oxidation Oxidation Product (e.g., N-oxide) MoleculeX->Oxidation O2, light Conjugation Conjugate (e.g., with buffer component) MoleculeX->Conjugation Reactive buffer species

Caption: Potential degradation pathways for Molecule X in solution.

References

RC363 Off-Target Effects and Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and developmental purposes only. "RC363" is a hypothetical designation for a novel Bruton's tyrosine kinase (BTK) inhibitor used here for illustrative purposes. The off-target effects and mitigation strategies described are based on known characteristics of BTK inhibitors as a class and may not be representative of any specific, undisclosed compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical BTK inhibitor, this compound.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound is designed to block these processes, making it a potential therapeutic agent for B-cell malignancies and autoimmune diseases.

2. We are observing unexpected phenotypic effects in our cell-based assays that are inconsistent with BTK inhibition alone. What could be the cause?

While this compound is designed to be a selective BTK inhibitor, off-target activity is a potential issue with all kinase inhibitors. These unexpected phenotypes could be due to this compound binding to and inhibiting other kinases. Common off-target kinase families for BTK inhibitors include the TEC and SRC families. It is recommended to perform a kinome-wide screen to identify potential off-target interactions.

3. Our in vivo studies are showing toxicities that were not predicted by our in vitro assays. How can we investigate if these are off-target effects?

  • In-depth Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the exposure levels of this compound with the onset and severity of toxicities.

  • Target Engagement Assays: In addition to measuring BTK engagement, assess the engagement of known off-target kinases in vivo at relevant doses.

  • Phenotypic Profiling: Compare the in vivo toxicity profile with the known effects of inhibiting other kinases that have been identified as potential off-targets.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent dose-response curve in cellular assays Saturation of on-target (BTK) inhibition at lower concentrations, with off-target effects appearing at higher concentrations.Perform a kinome-wide selectivity screen to identify off-target kinases. Lower the concentration range of this compound to focus on the on-target effects.
Unexpected cell death in non-B-cell lines Inhibition of kinases essential for the survival of other cell types (e.g., EGFR, SRC family kinases).Test this compound in a panel of cell lines with known kinase dependencies to identify potential off-target liabilities.
Cardiotoxicity observed in preclinical models Off-target inhibition of kinases involved in cardiac function, such as certain members of the SRC family.Conduct in vitro cardiotoxicity assays (e.g., hERG channel assays) and in vivo cardiovascular monitoring in animal models.
Bleeding or bruising in animal studies Inhibition of TEC family kinases, which play a role in platelet aggregation.Perform platelet aggregation assays in the presence of this compound.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes hypothetical selectivity data for this compound compared to other known BTK inhibitors. Lower IC50 values indicate higher potency.

Kinase Target This compound (IC50, nM) Ibrutinib (IC50, nM) Acalabrutinib (IC50, nM) Zanubrutinib (IC50, nM)
BTK 0.5 0.53<0.5
TEC 5078151.2
EGFR >10005.6>1000>1000
SRC 80020>100018
ITK 2510>100065
BLK 1.20.81.10.6

Experimental Protocols

1. Kinome-Wide Selectivity Profiling (Kinase Panel Screen)

  • Objective: To identify the off-target kinases of this compound.

  • Methodology:

    • A library of purified, active kinases is arrayed in a multi-well plate format.

    • Each kinase is incubated with a fluorescently labeled ATP tracer.

    • This compound is added at a fixed concentration (e.g., 1 µM) to a separate set of wells for each kinase.

    • The ability of this compound to displace the ATP tracer from the kinase active site is measured by a change in fluorescence.

    • The percentage of inhibition for each kinase is calculated.

    • Follow-up dose-response curves are generated for any kinases showing significant inhibition to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target and off-target engagement of this compound in a cellular context.

  • Methodology:

    • Treat intact cells with this compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target kinase (and potential off-target kinases) remaining in the soluble fraction by Western blot or mass spectrometry.

    • Binding of this compound to a kinase will stabilize it, resulting in a higher melting temperature.

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Activation DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Proliferation Proliferation & Survival NFkB->Proliferation Ca_Flux->Proliferation This compound This compound This compound->BTK

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis cluster_in_vivo In Vivo Analysis cluster_mitigation Mitigation Strategy Kinome_Screen Kinome-Wide Screen Dose_Response Dose-Response Assay Kinome_Screen->Dose_Response Identify Hits CETSA CETSA Dose_Response->CETSA Validate in Cells Phenotypic_Screen Phenotypic Screening CETSA->Phenotypic_Screen Confirm Engagement PK_PD PK/PD Modeling Phenotypic_Screen->PK_PD Inform In Vivo Studies Tox_Studies Toxicology Studies PK_PD->Tox_Studies Correlate Exposure with Toxicity Structure_Modification Structure-Activity Relationship (SAR) Modification Tox_Studies->Structure_Modification Address Liabilities

Caption: Workflow for identifying and mitigating off-target effects of this compound.

challenges in RC363 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RC363 synthesis and purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions related to the synthesis and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield After Solid-Phase Peptide Synthesis (SPPS)

Q: My SPPS of this compound resulted in a very low yield of the crude peptide. What are the possible causes and how can I troubleshoot this?

A: Low yield in SPPS is a common issue, often stemming from incomplete reactions or peptide aggregation. The theoretical yield of a 70-mer peptide can drop to 1.4% if each reaction step is only 97% efficient.[1] Here are the primary causes and troubleshooting steps:

  • Incomplete Deprotection or Coupling: Even small inefficiencies at each step accumulate, leading to a significant loss of final product.[1] Steric hindrance, especially with bulky amino acids like arginine, can be a challenge.[2]

    • Solution: Monitor deprotection efficiency using a ninhydrin (B49086) (Kaiser) test. For difficult couplings, especially after proline or for consecutive identical amino acids, perform a "double coupling" step where the amino acid is coupled a second time before proceeding to the next cycle.[2] Increasing the concentration of the amino acid and coupling reagent solutions can also improve reaction kinetics.[2]

  • Peptide Aggregation: The hydrophobic nature of this compound makes it prone to aggregation on the resin. This can block reactive sites, leading to truncated or deletion sequences.[3][4]

    • Solution:

      • Change Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to disrupt hydrogen bonding.[3][5]

      • Incorporate Structure-Breaking Residues: If possible in your this compound analogue design, introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to disrupt secondary structure formation.[3]

      • Elevated Temperature: Perform coupling reactions at a higher temperature to reduce aggregation.[3]

Troubleshooting Workflow for Low SPPS Yield

G cluster_incomplete Troubleshoot Incomplete Reactions cluster_aggregation Troubleshoot Aggregation start Low Crude Peptide Yield check_completion Perform Ninhydrin Test on a Resin Sample start->check_completion incomplete Result: Positive (Blue) Incomplete Reaction check_completion->incomplete Test Result complete Result: Negative (Clear) Reactions Likely Complete check_completion->complete Test Result double_couple Implement Double Coupling for Difficult Residues incomplete->double_couple Strategy inc_conc Increase Reagent Concentration (e.g., to 0.5 M) incomplete->inc_conc Strategy change_reagent Use a Stronger Coupling Reagent (e.g., HATU) incomplete->change_reagent Strategy change_solvent Switch to NMP or Add Chaotropic Salts complete->change_solvent Suspect Aggregation end_synthesis Re-synthesize Peptide double_couple->end_synthesis inc_conc->end_synthesis change_reagent->end_synthesis inc_temp Increase Coupling Temperature add_breakers Incorporate Pseudoprolines or Hmb/Dmb Groups add_breakers->end_synthesis

Fig 1. Decision tree for troubleshooting low SPPS yield.
Problem 2: Common Side Reactions During Synthesis

Q: I've identified several unexpected masses in my crude this compound product. What are the most common side reactions in Fmoc-based SPPS?

A: Side reactions are frequent in SPPS and can lead to difficult-to-separate impurities.[6] For this compound, which contains Asp, Cys, and Pro residues, the following are most likely:

  • Aspartimide Formation: Aspartic acid residues are highly susceptible to forming a mass-neutral aspartimide intermediate, which can then hydrolyze to a mixture of α- and β-aspartyl peptides.[2][7] This is catalyzed by the base (piperidine) used for Fmoc deprotection.

    • Prevention: Add HOBt to the piperidine (B6355638) deprotection solution or use backbone-protecting groups on the preceding amino acid to sterically hinder the reaction.[3]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two residues at the C-terminus.[3] The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the peptide prematurely.

    • Prevention: Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[3]

  • Alkylation of Cysteine: During the final cleavage from Wang resin, the cysteine side chain can be alkylated by carbocations released from the resin linker.[3][8]

Problem 3: Poor Resolution During HPLC Purification

Q: I'm having trouble separating my target this compound peptide from impurities using reverse-phase HPLC. The peaks are broad or co-elute. How can I optimize my purification?

A: Achieving high purity for hydrophobic peptides like this compound requires careful optimization of HPLC parameters.[9] Poor resolution is often due to an unoptimized gradient, secondary interactions with the column, or the peptide's properties.

  • Optimize the Gradient: A standard linear gradient (e.g., 5-65% acetonitrile (B52724) over 60 minutes) is a good starting point, but often needs adjustment.[10]

    • Solution: Run a steep, fast "scouting" gradient to determine the approximate acetonitrile concentration at which this compound elutes. Then, run a shallow gradient around that concentration (e.g., a 10% change in acetonitrile over 60 minutes) to increase the separation between your target peptide and nearby impurities.

  • Modify Mobile Phase and Temperature:

    • Solution: Changing the acid modifier (e.g., from trifluoroacetic acid (TFA) to formic acid) can alter selectivity.[9] Increasing the column temperature (e.g., to 70°C) can improve peak shape and change retention times, aiding in separation.[9]

  • Choose the Right Column:

    • Solution: For a 25-residue peptide like this compound, a C18 column is standard.[10] However, ensure the pore size is appropriate. For peptides over 10 kDa, a wider pore size (300 Å) is recommended to prevent peak broadening.[9]

Table 1: HPLC Parameter Optimization for this compound Purification
ParameterStandard ConditionOptimization StrategyExpected Outcome
Gradient Slope 1% Acetonitrile / minDecrease to 0.2-0.5% / min around the elution point of this compound.Increased resolution between closely eluting peaks.
Ion-Pairing Agent 0.1% TFAChange to 0.1% Formic Acid.Altered selectivity, potentially resolving co-eluting impurities.[9]
Column Temperature AmbientIncrease to 60-70°C.Sharper peaks and improved resolution.[9]
Flow Rate 1.0 mL/min (4.6 mm ID)Decrease to 0.8 mL/min.Increased interaction time with stationary phase, may improve separation.
Stationary Phase C18, 120 Å pore sizeSwitch to C4 or C8 for very hydrophobic peptides.Reduced retention time and potentially better peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prevent aggregation of this compound during synthesis? A1: Peptide aggregation is a major challenge for hydrophobic sequences like this compound.[3] The most effective strategies are:

  • Solvent Choice: Use NMP instead of DMF as the primary solvent.[3]

  • Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonds.[5]

  • Backbone Protection: Incorporate Hmb or Dmb protected amino acids at strategic points in the sequence to break up secondary structures.[3]

Q2: My peptide won't precipitate from the cleavage cocktail when I add cold ether. What should I do? A2: This is common for very hydrophobic or very basic peptides. First, confirm the cleavage was successful by analyzing a small, evaporated aliquot by mass spectrometry.[11] If cleavage occurred, reduce the volume of TFA under a stream of nitrogen before adding cold ether.[11] If it still fails to precipitate, you may need to purify it directly from the cleavage mixture using HPLC, though this is less ideal.

Q3: What are the best HPLC conditions for a hydrophobic peptide like this compound? A3: For hydrophobic peptides, you want to start with a mobile phase that has a higher organic content to ensure it binds to the column. A good starting point is a C18 column with a gradient of 30-80% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[10] A slower gradient will be crucial for separating closely related hydrophobic impurities.

Q4: How can I confirm the identity and purity of my final this compound product? A4: The purity of the final peptide should be assessed by analytical RP-HPLC, which will show the percentage of the main peak relative to impurities.[1] The identity must be confirmed by mass spectrometry (MS) to ensure the molecular weight matches the theoretical mass of this compound.

Principle of this compound Purification by RP-HPLC

G Reverse-Phase HPLC Workflow cluster_injection Injection & Binding cluster_elution Gradient Elution cluster_detection Detection & Collection injection Inject Crude this compound in Low % Acetonitrile binding Hydrophobic Peptides Bind to C18 Column injection->binding gradient Increase % Acetonitrile (Mobile Phase B) binding->gradient Start Gradient elution Peptides Elute Based on Increasing Hydrophobicity gradient->elution detection UV Detector Measures Absorbance at 220 nm elution->detection Eluted Peptides Flow to Detector collection Collect Fractions Containing Target Peptide detection->collection

References

RC363 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the identifier "RC363." All search results for "this compound" refer to an electrical component, specifically a Sta-Kon® insulated ring terminal, and not a substance or compound used in biological or pharmaceutical research.[1][2][3][4][5][6][7][8][9][10]

Therefore, a technical support center with troubleshooting guides and FAQs for "this compound" in the context of experimental variability and controls for researchers, scientists, and drug development professionals cannot be created at this time.

Please verify the name of the compound or experimental therapeutic you are interested in. If you have an alternative name or identifier, please provide it so that a relevant and accurate technical support center can be generated.

General guidance on experimental variability and controls is provided below, which you may find useful for your research.

General Troubleshooting for Experimental Variability

High variability in experimental results can be a significant challenge in research and development. This guide provides a general framework for troubleshooting common sources of variability.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of experimental variability?

    • A1: Experimental variability can arise from three main sources: biological variability, technical variability, and experimental error. Biological variability is the natural variation within and between subjects. Technical variability stems from the experimental procedures and equipment. Experimental error includes mistakes made during the execution of the experiment.

  • Q2: How can I minimize technical variability?

    • A2: To minimize technical variability, it is crucial to standardize protocols, ensure all equipment is properly calibrated and maintained, and use high-quality, consistent reagents. Implementing automated systems for repetitive tasks can also reduce human error.

  • Q3: What are appropriate controls for in vitro experiments?

    • A3: For in vitro experiments, essential controls include:

      • Negative controls: To determine the baseline response in the absence of the treatment.

      • Positive controls: To confirm that the experimental system is responsive.

      • Vehicle controls: To account for any effects of the solvent used to deliver the treatment.

      • Untreated controls: To monitor the health and baseline behavior of the cells or system.

  • Q4: How should I design my experiments to account for biological variability?

    • A4: To account for biological variability, it is important to use a sufficient sample size, randomize the allocation of subjects to treatment groups, and, where possible, use blocking to group subjects with similar characteristics.

General Experimental Workflow for Troubleshooting Variability

The following diagram illustrates a general workflow for identifying and addressing sources of experimental variability.

Troubleshooting_Workflow A High Experimental Variability Observed B Review Experimental Design and Protocol A->B START C Check Reagents and Equipment B->C D Analyze Data for Outliers and Patterns C->D E Hypothesize Potential Sources of Variability D->E F Design and Conduct Pilot Experiments to Test Hypotheses E->F G Implement Protocol Modifications F->G H Validate New Protocol G->H H->A Re-evaluate

A general workflow for troubleshooting experimental variability.

Key Considerations for Experimental Controls

The following table summarizes essential controls for different experimental systems.

Experimental SystemPositive ControlNegative ControlVehicle Control
Cell-Based Assays A known agonist or antagonistUntreated or mock-treated cellsThe solvent used for the test compound
Animal Models A compound with a known in vivo effectPlacebo or sham treatment groupThe delivery vehicle for the therapeutic
Biochemical Assays A purified enzyme or protein with known activityA reaction mixture lacking a key componentThe buffer in which the test compound is dissolved

This general guidance is intended to be a starting point. For specific experimental questions, it is always best to consult detailed literature in your field of study. Once the correct identifier for your compound of interest is provided, a more tailored and specific technical support center can be developed.

References

Technical Support Center: Refining "Compound X" Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RC363" did not identify a compound for in vivo biological studies; the designation primarily corresponds to an electrical component. Therefore, this technical support center provides a generalized framework for refining in vivo dosages of a hypothetical novel therapeutic, "Compound X," to guide researchers in their experimental design and troubleshooting.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and standardized protocols to aid in the successful planning and execution of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with Compound X?

A1: Selecting an appropriate starting dose is crucial for the safety and efficacy of your study. This decision should be informed by a combination of in vitro data and a thorough literature review of similar compounds.[1] A common approach is to begin with a dose-range finding study.[2][3] You can start with a low dose and incrementally increase it while closely monitoring for any adverse effects and signs of efficacy.[1] Another method is to use data from in vitro studies, such as the IC50, although direct conversion to an in vivo dose is not straightforward and requires careful consideration of pharmacokinetic and pharmacodynamic factors.

Q2: What is a dose-range finding study and why is it essential?

A2: A dose-range finding study is a preliminary experiment designed to identify a range of safe and effective doses.[4][5] These studies are critical in early-stage drug development to establish the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[4][5] The data from these studies are foundational for designing more extensive preclinical trials.[4][5]

Q3: How do I design a robust dose-response study for Compound X?

A3: A well-structured dose-response study is vital for understanding the relationship between the dose of Compound X and its biological effects.[6][7] Key components of a robust study design include:

  • Multiple Dosing Levels: Include a sufficient number of dose levels to characterize the dose-response curve.

  • Appropriate Controls: Always include a vehicle control group and, if possible, a positive control.

  • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Sufficient Sample Size: Ensure that the number of animals per group is adequate for statistical power.

Q4: What are the most critical parameters to monitor during an in vivo study?

A4: Continuous monitoring is essential for animal welfare and data integrity. Key parameters to track include:

  • Clinical Signs: Observe for any signs of toxicity, such as changes in behavior, appearance, or activity levels.

  • Body Weight: Regular body weight measurements are a sensitive indicator of animal health.

  • Food and Water Intake: Monitor for any significant changes in consumption.

  • Tumor Growth (if applicable): In oncology studies, regular measurement of tumor volume is a primary endpoint.

  • Biomarkers: If available, monitor relevant biomarkers to assess target engagement and pharmacodynamic effects.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Toxicity or Mortality Dose is too high; incorrect route of administration; rapid compound metabolism into a toxic substance.Immediately repeat the experiment with a lower dose range. Verify the formulation and administration technique. Conduct pharmacokinetic studies to understand compound metabolism.
Lack of Efficacy Dose is too low; poor bioavailability; rapid clearance of the compound; incorrect animal model.Conduct a dose-escalation study to determine if a higher dose is effective. Perform pharmacokinetic analysis to assess bioavailability and clearance rates. Ensure the chosen animal model is appropriate for the disease being studied.
High Variability in Results Inconsistent dosing technique; genetic variability in animals; environmental stressors; insufficient sample size.Standardize all experimental procedures, including animal handling and dosing. Use animals from a single, reputable supplier. Ensure the animal facility environment is stable. Perform a power analysis to determine the appropriate sample size.
Compound Precipitation in Formulation Poor solubility of Compound X in the chosen vehicle.Test a range of pharmaceutically acceptable vehicles. Adjust the pH or use co-solvents to improve solubility. Consider alternative formulation strategies, such as suspensions or emulsions.

Data Presentation: Summarized Dosage Data for Compound X

The following table provides a template for summarizing quantitative data from in vivo studies with "Compound X."

Animal Model Compound X Dose Route of Administration Dosing Frequency Observed Effects (Efficacy) Observed Effects (Toxicity) Reference
Balb/c Mice10 mg/kgIntravenous (IV)Once daily30% tumor growth inhibitionNo significant weight lossStudy A
Balb/c Mice30 mg/kgIntravenous (IV)Once daily65% tumor growth inhibition5% weight loss, reversibleStudy A
C57BL/6 Mice25 mg/kgOral (PO)Twice daily40% reduction in inflammatory markersMild lethargy observed post-dosingStudy B
C57BL/6 Mice50 mg/kgOral (PO)Twice daily75% reduction in inflammatory markersSignificant lethargy, 10% weight lossStudy B
Wistar Rats5 mg/kgSubcutaneous (SC)Every other dayNo significant effectNone observedStudy C
Wistar Rats15 mg/kgSubcutaneous (SC)Every other day25% improvement in disease scoreLocal irritation at the injection siteStudy C

Experimental Protocols: Dose-Range Finding Study

This protocol outlines a typical dose-range finding study for Compound X in a mouse tumor model.

1. Animal Model and Preparation:

  • Use 6-8 week old female Balb/c mice.

  • Allow animals to acclimate for at least one week before the start of the study.

  • Implant tumor cells (e.g., 4T1 breast cancer cells) subcutaneously into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

2. Group Allocation and Dosing:

  • Randomly assign mice to treatment groups (n=5 per group).

  • Groups should include a vehicle control and at least 3-4 dose levels of Compound X (e.g., 1, 5, 10, 25 mg/kg).

  • Prepare Compound X in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Administer the assigned treatment via the chosen route (e.g., intravenous injection) once daily.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight three times per week.

  • Monitor the animals daily for any clinical signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition.

  • The study duration is usually 21-28 days, or until tumors in the control group reach the maximum allowed size.

4. Data Analysis:

  • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

  • Analyze body weight changes to assess toxicity.

  • Determine the Maximum Tolerated Dose (MTD) based on toxicity observations.

Visualizations

Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for Compound X, targeting the RAS/RAF/MEK/ERK signaling pathway, which is commonly dysregulated in cancer.[8]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound_X Compound X Compound_X->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression In_Vivo_Experimental_Workflow Study_Design 1. Study Design - Define Hypothesis - Select Animal Model - Determine Group Sizes Protocol_Approval 2. Protocol Approval - IACUC Submission Study_Design->Protocol_Approval Acclimatization 3. Animal Acclimatization - 7-14 Days Protocol_Approval->Acclimatization Experiment_Start 4. Experiment Initiation - Baseline Measurements - Tumor Implantation (if needed) Acclimatization->Experiment_Start Dosing_Monitoring 5. Dosing and Monitoring - Compound Administration - Daily Health Checks - Data Collection Experiment_Start->Dosing_Monitoring Endpoint 6. Study Endpoint - Final Measurements - Sample Collection Dosing_Monitoring->Endpoint Data_Analysis 7. Data Analysis - Statistical Analysis - Interpretation of Results Endpoint->Data_Analysis Reporting 8. Reporting - Study Report - Publication Data_Analysis->Reporting

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "RC363": Our initial search for information regarding "this compound" as a therapeutic agent did not yield specific results in the context of cell line resistance. The term "this compound" is predominantly associated with an electrical component. It is possible that this is a typographical error or a novel compound not yet widely documented. The following guide provides a comprehensive framework for addressing drug resistance in cell lines, using "[DRUG NAME]" as a placeholder. This guide can be adapted once the correct compound name is identified.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to [DRUG NAME]. What are the common mechanisms of acquired drug resistance?

A1: Acquired resistance to anti-cancer agents is a multifaceted problem. Several key mechanisms can be responsible, often acting in concert:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), actively pump the drug out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in Drug Target: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Alternative Signaling Pathways: Cells can bypass the inhibited pathway by upregulating parallel or downstream signaling cascades to maintain proliferation and survival.[3]

  • Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can enhance their DNA repair capacity to counteract the drug's effects.[3]

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells resistant to programmed cell death.

  • Contribution of Cancer Stem Cells (CSCs): A subpopulation of cells with stem-like properties may be inherently resistant to therapy and can repopulate the tumor after treatment.[1][4]

Q2: How can I confirm that my cell line is truly resistant to [DRUG NAME]?

A2: Resistance should be quantified using a cell viability or cytotoxicity assay. The most common method is to compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line to your suspected resistant cell line. A significant increase (often cited as a 3- to 10-fold increase or more) in the IC50 value is a strong indicator of acquired resistance.[5]

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A good starting point is to investigate the most common resistance mechanisms:

  • Assess ABC Transporter Expression: Use qPCR or Western blotting to check for the overexpression of key transporters like ABCB1, ABCC1, and ABCG2.

  • Sequence the Drug Target: If [DRUG NAME] has a specific molecular target, sequence the gene encoding for that target to check for mutations.

  • Analyze Key Signaling Pathways: Use phosphoproteomic arrays or Western blotting to look for the activation of common survival pathways like PI3K/Akt, MAPK/ERK, and STAT3.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density. Variations in drug preparation. Cell line instability or contamination.Ensure precise cell counting for seeding. Prepare fresh drug dilutions for each experiment from a validated stock. Regularly perform cell line authentication and mycoplasma testing.
No significant difference in IC50 between parental and suspected resistant lines. The resistance mechanism may not affect cell viability in a standard assay (e.g., metabolic changes). The timeframe of the assay is too short.Consider using alternative assays like colony formation or apoptosis assays. Extend the duration of the drug exposure in your viability assay.
Overexpression of an ABC transporter is confirmed, but inhibitors are not restoring sensitivity. The specific inhibitor is not effective for the overexpressed transporter. Multiple resistance mechanisms are at play.Verify the inhibitor's specificity and use it at an optimal concentration. Investigate other potential resistance mechanisms concurrently, such as alterations in signaling pathways.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a series of dilutions of [DRUG NAME] in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for ABC Transporter Expression
  • Protein Extraction: Lyse parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCG2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for [DRUG NAME] in Parental and Resistant Cell Lines

Cell LineIC50 of [DRUG NAME] (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental Line1.5 ± 0.2-
Resistant Line A25.8 ± 3.117.2
Resistant Line B47.2 ± 5.531.5

Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Parental Cell Lines (qPCR)

GeneFold Change in Resistant Line A (vs. Parental)Fold Change in Resistant Line B (vs. Parental)
ABCB1 (P-gp)1.2 ± 0.32.5 ± 0.6
ABCC1 (MRP1)0.9 ± 0.21.1 ± 0.4
ABCG2 (BCRP)15.7 ± 2.132.4 ± 4.3

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_cell Cancer Cell cluster_pathways Bypass Signaling Pathways Drug [DRUG NAME] Target Drug Target Drug->Target Inhibition Efflux ABC Transporter (e.g., ABCG2) Drug->Efflux Pumped Out Survival Cell Survival & Proliferation Target->Survival Blocks PI3K PI3K/Akt PI3K->Survival MAPK MAPK/ERK MAPK->Survival STAT3 STAT3 STAT3->Survival Troubleshooting_Workflow cluster_mechanisms Potential Mechanisms Start Suspected Resistance to [DRUG NAME] Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Efflux Increased Drug Efflux? (qPCR / Western) Investigate->Efflux Target Target Alteration? (Sequencing) Investigate->Target Signaling Bypass Pathways? (Phospho-Array) Investigate->Signaling Strategy Develop Strategy to Overcome Resistance Efflux->Strategy Use ABC Transporter Inhibitors Target->Strategy Use Alternative Drug Signaling->Strategy Combine with Pathway Inhibitor

References

troubleshooting RC363 assay interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RC363 assay. This resource provides troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the this compound assay?

Common sources of interference can be broadly categorized as either technical errors or compound-specific issues. Technical errors may include pipetting inaccuracies, use of expired reagents, or improper plate washing.[1][2] Compound-specific interference can arise from the test compounds themselves, which may exhibit properties like autofluorescence, light scattering, or quenching of the assay signal.[3] It is also possible for compounds to directly inhibit or activate the reporter enzyme, leading to misleading results.

Q2: How can I distinguish between a true biological effect and assay interference?

To differentiate between a genuine biological response and assay interference, it is crucial to perform counter-screens and control experiments.[3] Running the assay in the absence of cells or with a non-specific cell line can help identify compound-mediated effects on the assay components themselves. Additionally, observing the effect of the compound on a constitutively active promoter can indicate non-specific activation or inhibition.

Q3: What is the acceptable range for signal-to-background and Z'-factor in the this compound assay?

While the acceptable range can vary depending on the specific application, a signal-to-background ratio of at least 3-5 is generally recommended for robust hit identification. The Z'-factor is a measure of assay quality, and a value between 0.5 and 1.0 indicates an excellent assay. Assays with a Z'-factor below 0.5 may not be reliable for high-throughput screening.

Troubleshooting Guides

Below are common problems encountered during the this compound assay, along with their potential causes and recommended solutions.

Problem 1: High Background Signal

A high background signal can mask the true signal from your samples and reduce the dynamic range of the assay.

Troubleshooting High Background

High_Background cluster_causes Potential Causes cluster_solutions Solutions Start High Background Signal Detected Cause1 Contaminated Reagents Start->Cause1 Cause2 Insufficient Blocking Start->Cause2 Cause3 Inadequate Washing Start->Cause3 Cause4 Autofluorescence of Test Compound Start->Cause4 Cause5 High Reagent Concentration Start->Cause5 Solution1 Use Freshly Prepared Reagents Cause1->Solution1 Solution2 Optimize Blocking (Time, Concentration) Cause2->Solution2 Solution3 Increase Number and Duration of Wash Steps Cause3->Solution3 Solution4 Run Compound-Only Control (No Cells) Cause4->Solution4 Solution5 Titrate Reagent Concentrations Cause5->Solution5

Caption: Troubleshooting workflow for high background signal.

Quantitative Data Summary: High Background

Potential CauseRecommended SolutionExpected Outcome
Contaminated ReagentsPrepare fresh reagents and use sterile techniques.[1][2]Reduction in background signal to baseline levels.
Insufficient BlockingIncrease blocking buffer concentration or incubation time.[2][4][5]Decreased non-specific binding and lower background.
Inadequate Plate WashingIncrease the number of wash steps and ensure complete removal of liquid between washes.[2][5][6]Removal of unbound reagents, leading to a cleaner signal.
Test Compound AutofluorescenceRun a control plate with compounds but without cells.[3]Identification of fluorescent compounds to be excluded or corrected for.
High Antibody ConcentrationTitrate the primary and secondary antibody concentrations to find the optimal dilution.[5][6]Reduced non-specific binding and lower background.
Problem 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Weak_Signal cluster_causes Potential Causes cluster_solutions Solutions Start Weak or No Signal Detected Cause1 Inactive Reagents Start->Cause1 Cause2 Low Transfection Efficiency Start->Cause2 Cause3 Suboptimal Reporter Gene Promoter Start->Cause3 Cause4 Cell Viability Issues Start->Cause4 Cause5 Signal Quenching by Test Compound Start->Cause5 Solution1 Check Reagent Expiration and Storage Cause1->Solution1 Solution2 Optimize Transfection Protocol Cause2->Solution2 Solution3 Use a Stronger Promoter Cause3->Solution3 Solution4 Perform Cell Viability Assay Cause4->Solution4 Solution5 Run Compound Control with Known Activator Cause5->Solution5

Caption: Troubleshooting workflow for high variability.

Quantitative Data Summary: High Variability

Potential CauseRecommended SolutionExpected Outcome
Pipetting InaccuracyUse calibrated multichannel pipettes and prepare master mixes for reagents. [1][7]Coefficient of variation (CV) between replicates below 15%.
Inconsistent Cell SeedingEnsure a single-cell suspension before plating and mix gently between plating wells.Consistent cell numbers across all wells.
Microplate Edge EffectsAvoid using the outer wells of the plate, or fill them with media to maintain humidity.Reduced variability between inner and outer wells.
Reagent InstabilityPrepare working solutions fresh and use them promptly, especially for light-sensitive or temperature-sensitive reagents. [1]Consistent reagent activity throughout the experiment.

Experimental Protocols

Protocol: Cell Viability Assay (Trypan Blue Exclusion)
  • Prepare a single-cell suspension of your cells.

  • Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the cell-stain mixture.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol: Control for Compound Autofluorescence
  • Prepare a microplate with the same layout as your experimental plate.

  • Add assay buffer and your test compounds at the final concentrations to the appropriate wells. Do not add cells.

  • Incubate the plate under the same conditions as your main experiment.

  • Read the plate using the same instrument settings.

  • Subtract the background fluorescence from the compound-only wells from your experimental wells.

References

Technical Support Center: Optimizing Small Molecule Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The initial topic specified "RC363." Our database indicates that this compound is an electrical component (a nylon-insulated ring terminal) and not a chemical compound used in experimental research. Therefore, the concept of optimizing incubation time is not applicable.

This support center has been created to address the core scientific query: how to optimize incubation time for small molecule inhibitors in cell-based assays. The following guides and FAQs are tailored for researchers, scientists, and drug development professionals working with these inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for incubation time when using a new small molecule inhibitor?

A2: The ideal starting point depends on the experimental goal. For assessing the direct and rapid inhibition of a signaling pathway (e.g., phosphorylation events), a short pre-incubation time of 1 to 4 hours before cell stimulation is often sufficient.[1] For studying downstream cellular effects like changes in gene expression, cell proliferation, or viability, longer incubation times ranging from 24 to 72 hours are typically necessary.[1][2][3]

Q2: How do I determine the optimal incubation time for my specific experiment?

A2: The best method is to perform a time-course experiment. Treat your cells with a fixed, effective concentration of the inhibitor and measure the desired outcome at several different time points (e.g., 6, 12, 24, 48, and 72 hours).[3] This will reveal the time point at which the inhibitor has its maximal effect for the endpoint you are measuring.

Q3: How does the inhibitor's concentration affect the optimal incubation time?

A3: Higher concentrations of an inhibitor may produce a more rapid and robust effect, which could potentially shorten the required incubation time.[1] Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to observe a significant effect. Always determine the optimal concentration first through a dose-response experiment before optimizing the incubation time.

Q4: My inhibitor solution appears to have changed color or formed a precipitate. What should I do?

A4: A color change can indicate chemical degradation or oxidation, while precipitation means the compound has come out of solution.[4] Do not proceed with the experiment. These issues can be caused by improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent or medium.[2][4] It is recommended to prepare fresh solutions from a solid stock and consider sterile filtering. For long-term experiments, replenishing the medium with a fresh inhibitor every 24-48 hours may be necessary.

Q5: How does serum in the culture medium impact my inhibitor's activity?

A5: Serum contains proteins that can bind to small molecules, effectively reducing the free concentration of the inhibitor available to interact with the cells.[3] This can lead to a decrease in apparent potency. If you suspect significant serum protein binding, consider conducting experiments in reduced-serum or serum-free media, but be aware that this can also affect cell health and behavior.

Troubleshooting Guides

This section addresses common issues encountered during inhibitor experiments.

Issue Possible Cause Recommended Solution
No observable effect at any concentration. Incubation time is too short: The biological process being measured (e.g., apoptosis, protein degradation) requires more time to manifest.Solution: Perform a time-course experiment, extending the incubation period up to 72 hours or longer if necessary.[1][3]
Inhibitor instability: The compound may be degrading in the culture medium over the incubation period.Solution: Replenish the media with fresh inhibitor every 24 hours. Verify compound stability with the manufacturer or through analytical methods like HPLC.[4]
Cell line is resistant: The target may not be expressed or may have a mutation preventing inhibitor binding.Solution: Confirm target expression in your cell line using methods like Western blot or qPCR. Use a positive control cell line if available.
High levels of cell death, even at low concentrations. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Solution: Ensure the final solvent concentration is as low as possible, typically ≤ 0.1% for DMSO. Always include a vehicle-only control to measure solvent effects.[2][3]
Off-target cytotoxicity: The inhibitor may be affecting essential cellular pathways unrelated to the intended target.Solution: Reduce the incubation time. A shorter exposure may be sufficient to see the on-target effect without causing widespread cytotoxicity. Also, perform a cytotoxicity assay (e.g., LDH) to distinguish targeted effects from general toxicity.[2]
Inconsistent results between experiments. Variable cell conditions: Differences in cell passage number, confluency, or health can alter the response.Solution: Standardize your cell culture protocol strictly. Use cells within a consistent range of passage numbers and seed them to reach a similar confluency for each experiment.[2]
Compound degradation: Repeated freeze-thaw cycles of the stock solution can degrade the inhibitor.Solution: Aliquot the stock solution into single-use vials upon initial preparation to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.[3][4]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol is designed to identify the optimal duration of inhibitor treatment for a specific biological endpoint. It assumes the optimal concentration (e.g., IC50) has already been determined.

  • Cell Seeding: Plate cells in multiple identical plates (e.g., 96-well plates) at a density that will keep them in the logarithmic growth phase for the longest time point. Allow cells to adhere and stabilize for 24 hours.

  • Inhibitor Preparation: Prepare a solution of the small molecule inhibitor in a complete culture medium at the desired final concentration (e.g., 2x the IC50 value). Prepare a vehicle control with the same final solvent concentration.

  • Time-Course Treatment: Treat the cells with the inhibitor or vehicle control. Incubate the plates for various durations, such as 6, 12, 24, 48, and 72 hours.[3]

  • Data Analysis: For each time point, normalize the inhibitor-treated results to the vehicle control. Plot the measured effect against the incubation time to visualize the time point at which the inhibitor exerts its maximal effect.

Protocol 2: Dose-Response Experiment to Determine IC50

This protocol is essential for determining the effective concentration range of an inhibitor at a fixed incubation time.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in a culture medium. A logarithmic dilution series (e.g., from 1 nM to 100 µM) is a common starting point.[3] Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the various inhibitor concentrations.

  • Incubation: Incubate the plate for a predetermined period relevant to the assay (e.g., 48 or 72 hours for a proliferation assay).[2][5]

  • Assay and Data Analysis: Perform the desired assay (e.g., CellTiter-Glo® for viability).[6] Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[3]

Visualizations

G receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target) kinase_a->kinase_b Phosphorylates effector Effector Protein kinase_b->effector Activates response Cellular Response (e.g., Proliferation) effector->response inhibitor Small Molecule Inhibitor inhibitor->kinase_b Inhibits

Caption: A generic signaling pathway showing inhibitor action.

G start Start seed Seed Cells in 96-well Plates start->seed incubate1 Incubate 24h (Adhesion) seed->incubate1 treat Treat with Inhibitor (Dose-Response or Fixed Concentration) incubate1->treat incubate2 Incubate for Time-Course (e.g., 6-72h) treat->incubate2 assay Perform Assay (e.g., Viability, WB) incubate2->assay analyze Analyze Data (IC50 / Optimal Time) assay->analyze end End analyze->end

Caption: Workflow for optimizing inhibitor incubation time.

G start Inhibitor Shows No Effect q_time Was a time-course experiment performed? start->q_time a_time_no Perform time-course (e.g., 24-72h) q_time->a_time_no No q_conc Was a dose-response experiment performed? q_time->q_conc Yes a_time_no->q_conc a_conc_no Perform dose-response to find effective range q_conc->a_conc_no No q_stable Is the compound stable in media? q_conc->q_stable Yes a_conc_no->q_stable a_stable_no Replenish inhibitor every 24h q_stable->a_stable_no No end Consult manufacturer or verify target expression q_stable->end Yes a_stable_no->end

Caption: Troubleshooting logic for weak or no inhibitor effect.

References

Validation & Comparative

Misidentification of RC363: A Case of Mistaken Identity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation to validate the efficacy of a compound identified as "RC363" against known inhibitors has revealed a fundamental misidentification of the subject . The product designated as this compound is not a therapeutic agent or research compound, but rather an electrical component—specifically, a nylon-insulated ring terminal manufactured by Thomas & Betts (a member of the ABB Group).[1][2][3][4][5]

This discovery precludes the possibility of conducting the requested comparative analysis, which was designed for a biologically active substance. The user's request, which included summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways, is inapplicable to an electrical connector. The core requirements of the original query are therefore impossible to fulfill.

It is crucial for researchers, scientists, and drug development professionals to ensure the accurate identification of materials and substances before proceeding with experimental validation or comparative studies. This case serves as a critical reminder of the importance of verifying product information and intended use to avoid the misallocation of resources and to maintain the integrity of scientific research.

There is a possibility that the user may have intended to inquire about a different compound. For instance, the search results also mentioned "IBI363," an investigational drug being evaluated in clinical trials for the treatment of solid tumors.[6] Should this be the intended subject of inquiry, a new search and analysis would be required. However, based on the provided topic "validating this compound efficacy," no further action can be taken.

References

The "RC363" Enigma: A Comparative Guide to Three Investigational Therapies in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of biopharmaceutical research, the quest for novel therapeutics often involves a lexicon of alphanumeric drug candidates. A query for "RC363" leads not to a single agent, but to a compelling intersection of similarly named investigational therapies, each with the potential to redefine the standard of care in their respective fields. This guide provides an objective comparison of three such agents—KITE-363, IBI363, and ION363 (ulefnersen)—against the current standard of care in relevant disease models, supported by available experimental data.

KITE-363: A Dual-Targeting CAR T-Cell Therapy for Autoimmune Diseases and B-Cell Malignancies

KITE-363 is an autologous chimeric antigen receptor (CAR) T-cell therapy engineered to target two B-cell specific antigens: CD19 and CD20. This dual-targeting approach is designed to overcome antigen escape, a common mechanism of relapse after single-antigen targeted therapies.

Mechanism of Action

KITE-363 utilizes a bicistronic vector to express two distinct CARs on the patient's own T-cells. The anti-CD19 CAR incorporates a CD28 costimulatory domain, while the anti-CD20 CAR includes a 4-1BB costimulatory domain. This design aims to provide a robust and persistent anti-B-cell response.

KITE363_Mechanism cluster_0 KITE-363 CAR T-Cell cluster_1 Target B-Cell CAR_T_Cell Autologous T-Cell CD19_CAR Anti-CD19 CAR (CD28 costimulation) CAR_T_Cell->CD19_CAR CD20_CAR Anti-CD20 CAR (4-1BB costimulation) CAR_T_Cell->CD20_CAR CD19 CD19 Antigen CD19_CAR->CD19 Binding & Activation CD20 CD20 Antigen CD20_CAR->CD20 Binding & Activation B_Cell B-Cell (Malignant or Autoimmune) B_Cell->CD19 B_Cell->CD20 Apoptosis B-Cell Apoptosis B_Cell->Apoptosis Induces

KITE-363 dual-targeting mechanism of action.
Comparison with Standard of Care in Refractory Autoimmune Diseases

The standard of care for refractory autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis involves a combination of glucocorticoids and immunosuppressive drugs.[1][2][3][4][5][6][7][8][9] These treatments can have significant side effects and may not be effective for all patients.

Table 1: KITE-363 vs. Standard of Care in Refractory Autoimmune Diseases

FeatureKITE-363Standard of Care
Therapeutic Agent Autologous anti-CD19/CD20 CAR T-cellsGlucocorticoids (e.g., prednisone), Immunosuppressants (e.g., mycophenolate mofetil, cyclophosphamide (B585), azathioprine), Biologics (e.g., belimumab, rituximab)
Mechanism Targeted depletion of CD19/CD20-expressing B-cellsBroad immunosuppression
Administration Single infusion following lymphodepleting chemotherapyChronic daily or intermittent administration
Efficacy Data Phase 1 clinical trials are ongoing (NCT07038447). Early data in other B-cell-mediated conditions show high response rates.Variable, with a significant portion of patients experiencing refractory disease.
Limitations Potential for cytokine release syndrome (CRS) and neurotoxicity. Requires specialized manufacturing and treatment centers.Significant long-term side effects, including organ damage, infections, and metabolic complications.
Experimental Protocol: KITE-363 in Refractory Autoimmune Diseases (Based on NCT07038447)
  • Patient Screening and Leukapheresis: Patients with refractory autoimmune diseases meeting specific eligibility criteria undergo leukapheresis to collect their T-cells.

  • CAR T-Cell Manufacturing: The patient's T-cells are genetically modified ex vivo to express the anti-CD19 and anti-CD20 CARs.

  • Lymphodepleting Chemotherapy: Patients receive a course of cyclophosphamide and fludarabine (B1672870) to deplete existing lymphocytes and create a favorable environment for the infused CAR T-cells.

  • KITE-363 Infusion: The manufactured KITE-363 cells are infused back into the patient.

  • Monitoring: Patients are closely monitored for safety (including CRS and neurotoxicity) and efficacy.

KITE363_Workflow Leukapheresis 1. Leukapheresis (Collect Patient T-Cells) Manufacturing 2. CAR T-Cell Manufacturing (Ex vivo genetic modification) Leukapheresis->Manufacturing Lymphodepletion 3. Lymphodepleting Chemotherapy (Cyclophosphamide & Fludarabine) Manufacturing->Lymphodepletion Infusion 4. KITE-363 Infusion Lymphodepletion->Infusion Monitoring 5. Monitoring (Safety & Efficacy) Infusion->Monitoring

Experimental workflow for KITE-363 therapy.

IBI363: A First-in-Class PD-1/IL-2α Bispecific Antibody for Advanced Solid Malignancies

IBI363 is an investigational bispecific antibody fusion protein that simultaneously targets programmed cell death protein 1 (PD-1) and a modified form of interleukin-2 (B1167480) (IL-2). This novel approach aims to enhance anti-tumor immunity, particularly in "cold" tumors that are resistant to conventional immunotherapy.

Mechanism of Action

The anti-PD-1 component of IBI363 blocks the inhibitory PD-1/PD-L1 pathway, thereby releasing the brakes on the immune system. The IL-2 component is engineered to have a bias towards the IL-2 receptor alpha chain (IL-2Rα), which is highly expressed on activated T-cells, leading to their preferential expansion and activation within the tumor microenvironment while minimizing systemic toxicity.

IBI363_Mechanism cluster_0 IBI363 cluster_1 T-Cell cluster_2 Tumor Cell IBI363_Molecule PD-1 Antibody + IL-2α-bias Fusion Protein PD1_Receptor PD-1 Receptor IBI363_Molecule->PD1_Receptor Blocks IL2_Receptor IL-2 Receptor IBI363_Molecule->IL2_Receptor Activates T_Cell Tumor-Infiltrating Lymphocyte (TIL) T_Cell->PD1_Receptor T_Cell->IL2_Receptor Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Enhanced Killing PDL1 PD-L1 Tumor_Cell->PDL1 PDL1->PD1_Receptor Inhibitory Signal

IBI363 dual mechanism of action.
Comparison with Standard of Care in Advanced Melanoma and Non-Small Cell Lung Cancer (NSCLC)

The standard of care for advanced melanoma and NSCLC often includes immune checkpoint inhibitors like pembrolizumab (B1139204) or chemotherapy such as docetaxel (B913) for second-line treatment.[10][11][12][13][14][15][16][17][18]

Table 2: IBI363 vs. Standard of Care in Advanced Melanoma (IO-Naïve)

FeatureIBI363Pembrolizumab (Standard of Care)
Therapeutic Agent PD-1/IL-2α bispecific antibody fusion proteinAnti-PD-1 monoclonal antibody
Mechanism PD-1 blockade + targeted IL-2 activation of T-cellsPD-1 blockade
Administration Intravenous infusionIntravenous infusion
Efficacy Data Phase 1/2 trials (NCT05460767, NCT06081920) in 26 IO-naïve patients with acral or mucosal melanoma showed an ORR of 61.5% and a DCR of 84.6%.[19][20] A head-to-head Phase 2 trial against pembrolizumab is ongoing.[21][22][23]Long-term data from KEYNOTE-006 shows a 10-year overall survival rate of 34.0%.[24]
Limitations Potential for immune-related adverse events and cytokine-mediated toxicities.Immune-related adverse events. A subset of patients do not respond.

Table 3: IBI363 vs. Standard of Care in Second-Line NSCLC

FeatureIBI363Docetaxel (Standard of Care)
Therapeutic Agent PD-1/IL-2α bispecific antibody fusion proteinTaxane-based chemotherapy
Mechanism PD-1 blockade + targeted IL-2 activation of T-cellsInhibition of microtubule disassembly, leading to cell cycle arrest
Administration Intravenous infusionIntravenous infusion
Efficacy Data Phase 1 data in previously treated NSCLC showed promising efficacy.Provides a modest survival benefit over best supportive care.
Limitations Potential for immune-related adverse events and cytokine-mediated toxicities.Significant toxicities including neutropenia and fluid retention.
Experimental Protocol: IBI363 in Advanced Solid Malignancies (General Outline)
  • Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies are enrolled.

  • Dose Escalation/Expansion: The trial typically begins with a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase in specific tumor cohorts.

  • IBI363 Administration: IBI363 is administered as an intravenous infusion at specified intervals (e.g., every 2 or 3 weeks).

  • Tumor Assessment: Tumor responses are evaluated periodically using imaging techniques (e.g., CT or MRI) according to RECIST criteria.

  • Safety Monitoring: Patients are monitored for adverse events, with a focus on immune-related and cytokine-mediated toxicities.

ION363 (Ulefnersen): An Antisense Oligonucleotide for a Rare Form of ALS

ION363, also known as ulefnersen, is an antisense oligonucleotide (ASO) specifically designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS). FUS-ALS is a rare and often aggressive form of the disease.[25][26][27][28]

Mechanism of Action

Ulefnersen is a synthetic strand of nucleic acid that binds to the messenger RNA (mRNA) produced from the FUS gene. This binding leads to the degradation of the FUS mRNA, thereby reducing the production of the toxic FUS protein.[29]

ION363_Mechanism FUS_Gene FUS Gene in Nucleus FUS_mRNA FUS mRNA FUS_Gene->FUS_mRNA Transcription Ribosome Ribosome FUS_mRNA->Ribosome Translation Degradation mRNA Degradation FUS_mRNA->Degradation Toxic_FUS_Protein Toxic FUS Protein Ribosome->Toxic_FUS_Protein ION363 ION363 (Ulefnersen) ION363->FUS_mRNA Binds to

References

No Information Available for RC363 in a Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "RC363" and its effects in different cell lines has yielded no relevant results in the fields of cancer research, drug development, or other biological sciences.

Our investigation across multiple scientific databases and search engines did not uncover any published studies, clinical trials, or publicly available data pertaining to a compound designated "this compound" with therapeutic or biological activity. The search for its mechanism of action, effects on signaling pathways, or any comparative analyses in different cell lines was unsuccessful.

The identifier "this compound" appears to be associated with a non-biological product, specifically an electrical component—a nylon-insulated ring terminal.

Due to the complete absence of scientific data for a compound named "this compound" in the requested context, we are unable to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as per the user's request.

It is possible that "this compound" may be an internal company code not yet in the public domain, a new compound with no published data, or a typographical error. We recommend that researchers, scientists, and drug development professionals verify the name and spelling of the compound of interest to ensure accurate information retrieval.

Should a corrected compound name be provided, we would be pleased to conduct a new search and generate the requested comparative guide.

IBI363: A Comparative Analysis of a First-in-Class PD-1/IL-2 Bispecific and its Analogs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel bispecific antibody fusion protein IBI363 with its analogs, supported by experimental data. This analysis focuses on the therapeutic potential and underlying mechanisms of these next-generation immunotherapies.

IBI363 is a first-in-class bispecific antibody fusion protein that concurrently targets the Programmed Death-1 (PD-1) receptor and the Interleukin-2 (B1167480) (IL-2) pathway. Its innovative design as a PD-1/IL-2α-bias molecule aims to overcome the limitations of existing immunotherapies by combining checkpoint inhibition with targeted cytokine stimulation of tumor-specific T cells.[1][2][3] This guide will compare IBI363 with other engineered IL-2 pathway modulators, namely Nemvaleukin alfa and THOR-707, focusing on their distinct mechanisms, clinical efficacy, and safety profiles.

Mechanism of Action: A Tale of Two Strategies

The therapeutic rationale for combining PD-1 blockade and IL-2 agonism is to reinvigorate exhausted T cells within the tumor microenvironment. However, the systemic administration of IL-2 is associated with severe toxicities and the undesirable expansion of immunosuppressive regulatory T cells (Tregs). IBI363 and its analogs have been engineered to circumvent these issues through different strategies.

IBI363's "α-bias" Approach: IBI363 is designed to preferentially activate PD-1 and CD25 (IL-2Rα) positive T cells.[4] The IL-2 component of IBI363 has a biased affinity for the α-subunit of the IL-2 receptor, which is highly expressed on activated, tumor-specific T cells that also express PD-1.[3] This "cis-activation" strategy aims to deliver the IL-2 signal directly to the desired effector T cells while minimizing systemic exposure and off-target effects.[2]

Nemvaleukin alfa's "βγ-biased" IL-2 Variant: Nemvaleukin alfa (ALKS 4230) is an engineered cytokine that selectively binds to the intermediate-affinity dimeric IL-2 receptor (IL-2Rβγ).[5][6] It is sterically hindered from binding to the high-affinity trimeric IL-2 receptor (IL-2Rαβγ), which is constitutively expressed on Tregs.[5] This design preferentially activates CD8+ T cells and natural killer (NK) cells with minimal expansion of Tregs.[5][6]

THOR-707's "Not-alpha" IL-2: THOR-707 (SAR444245) is a recombinant human IL-2 molecule with a PEG moiety that blocks its interaction with the IL-2Rα subunit.[7][8] This "not-alpha" design, similar to Nemvaleukin, is intended to selectively expand CD8+ T cells and NK cells while avoiding the activation of Tregs and the vascular leak syndrome associated with high-dose IL-2 therapy.[7][8]

Signaling Pathway Diagrams

Caption: IBI363 blocks the PD-1/PD-L1 inhibitory axis and preferentially activates tumor-specific T-cells via its IL-2α-bias.

Analogs_Mechanism cluster_Tcell Effector T-Cell / NK Cell cluster_Treg Regulatory T-Cell (Treg) Effector_Cell CD8+ T-Cell / NK Cell IL2Rbg IL-2Rβγ Activation Effector Cell Proliferation & Anti-Tumor Activity IL2Rbg->Activation Treg_Cell Treg IL2Ra IL-2Rα (CD25) Suppression Treg Proliferation (Immunosuppression) IL2Ra->Suppression Nemvaleukin Nemvaleukin alfa (βγ-biased) Nemvaleukin->IL2Rbg Selective Activation Nemvaleukin->IL2Ra Blocked THOR707 THOR-707 (Not-alpha) THOR707->IL2Rbg Selective Activation THOR707->IL2Ra Blocked

Caption: Nemvaleukin alfa and THOR-707 selectively activate effector cells via IL-2Rβγ while avoiding Treg activation.

Clinical Performance: A Comparative Overview

The clinical development of IBI363 and its analogs has demonstrated promising anti-tumor activity in various solid tumors, particularly in patients who have failed prior immunotherapies.

Efficacy Data
DrugClinical TrialTumor TypesOverall Response Rate (ORR)Disease Control Rate (DCR)
IBI363 Phase 1 (NCT05460767)NSCLC (squamous, IO-treated)35.1% (at 3mg/kg: 46.7%)75.7% (at 3mg/kg: 80.0%)
Melanoma (acral/mucosal, IO-treated)26.4%64.4%
Other Solid Tumors (BTC, HNSCC, CC, OC)22.2%77.8%
Nemvaleukin alfa ARTISTRY-1 (NCT02799095)Melanoma (monotherapy)9%50%
Renal Cell Carcinoma (monotherapy)14%50%
Platinum-Resistant Ovarian Cancer (+ Pembrolizumab)28.6%71.4%
THOR-707 HAMMER (Phase 1/2)Advanced Solid Tumors4 confirmed Partial Responses (out of 68 patients)Not Reported

Data compiled from multiple sources.[1][9][10][11][12][13]

IBI363 has shown encouraging efficacy in heavily pre-treated populations, with a notable dose-dependent response in non-small cell lung cancer.[10][14] Nemvaleukin alfa, both as a monotherapy and in combination with pembrolizumab (B1139204), has demonstrated durable disease control in melanoma, renal cell carcinoma, and platinum-resistant ovarian cancer.[11][12] Early results for THOR-707 also indicate anti-tumor activity in patients with advanced solid tumors who have received prior anti-PD-1 therapy.[13]

Safety and Tolerability

A key differentiator for these next-generation IL-2 therapies is their improved safety profile compared to high-dose IL-2.

DrugKey Adverse Events (Grade ≥3)Notable Safety Features
IBI363 Arthralgia, anemia, rashManageable safety profile
Nemvaleukin alfa Neutropenia, anemiaNo capillary leak syndrome or febrile neutropenia reported
THOR-707 ALT/AST elevation, decreased lymphocyte count, infusion-related reactionsNo vascular leak syndrome reported

Data compiled from multiple sources.[11][13][15]

All three agents appear to have manageable safety profiles. Notably, both Nemvaleukin alfa and THOR-707 have been specifically highlighted for the absence of vascular leak syndrome, a dose-limiting toxicity of traditional IL-2 therapy.[8][11]

Experimental Protocols: A Glimpse into the Clinical Trials

The clinical evaluation of these agents follows standard oncology trial designs, with a focus on safety, tolerability, and preliminary efficacy in dose-escalation and expansion cohorts.

IBI363 Phase 1 Trial (NCT05460767)
  • Study Design: Open-label, multicenter, Phase 1a/1b study.

  • Patient Population: Patients with advanced, relapsed, or metastatic solid tumors or lymphoma who have progressed on or are intolerant to standard therapy.

  • Intervention: IBI363 administered intravenously at various dose levels and schedules (e.g., QW, Q2W, Q3W).

  • Primary Endpoints: Maximum tolerated dose (MTD) or maximum administered dose (MAD), and safety/tolerability.

  • Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), and progression-free survival (PFS) assessed per RECIST v1.1.[9][15]

Nemvaleukin alfa ARTISTRY-1 Trial (NCT02799095)
  • Study Design: Three-part, open-label, Phase 1/2 study (dose escalation, monotherapy expansion, and combination with pembrolizumab).

  • Patient Population: Patients with advanced solid tumors.

  • Intervention: Nemvaleukin alfa administered intravenously daily for 5 days in 21-day cycles, alone or in combination with pembrolizumab.

  • Primary Endpoints: Recommended Phase 2 dose (RP2D), dose-limiting toxicities, ORR, and safety.

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics.[16][17]

THOR-707 HAMMER Trial
  • Study Design: Open-label, multicenter, Phase 1/2 study.

  • Patient Population: Patients with advanced or metastatic solid tumors.

  • Intervention: THOR-707 administered intravenously as monotherapy (Q2W or Q3W) or in combination with pembrolizumab or cetuximab.

  • Primary Endpoints: MTD/RP2D, safety, and efficacy.

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics.[13][18]

Experimental Workflow

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Enrollment Enrollment & Treatment cluster_Assessment Assessment Eligibility Inclusion/Exclusion Criteria Met (Advanced Solid Tumors, Prior Therapies) Dose_Escalation Phase 1a/b: Dose Escalation (3+3 Design) Eligibility->Dose_Escalation Enrollment Dose_Expansion Phase 1b/2: Dose Expansion (Monotherapy & Combination) Dose_Escalation->Dose_Expansion Determine RP2D Safety Safety & Tolerability (AEs, DLTs) Dose_Expansion->Safety Efficacy Efficacy (RECIST v1.1: ORR, DCR, PFS) Dose_Expansion->Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose_Expansion->PK_PD

Caption: A generalized workflow for the Phase 1/2 clinical trials of IBI363 and its analogs.

Conclusion

IBI363 and its analogs, Nemvaleukin alfa and THOR-707, represent significant advancements in harnessing the therapeutic potential of the IL-2 pathway for cancer immunotherapy. While all three aim to selectively activate anti-tumor immune cells and mitigate the toxicities of high-dose IL-2, they employ distinct molecular engineering strategies. IBI363's unique PD-1 targeted, "α-bias" approach offers the dual benefit of checkpoint blockade and targeted T-cell activation. Nemvaleukin alfa and THOR-707, through their "βγ-biased" and "not-alpha" designs respectively, also show promise in preferentially stimulating effector cells.

The clinical data, while still emerging, suggests that these agents have the potential to be effective in a range of solid tumors, including those resistant to current immunotherapies. The choice of which agent may be most suitable for a particular indication will likely depend on the specific tumor microenvironment and the patient's prior treatment history. Further clinical investigation, including head-to-head comparisons and biomarker analyses, will be crucial in defining the optimal use of these novel immunotherapies in the evolving landscape of cancer treatment.

References

Comparison Guide 1: ION363 (Ulefnersen) for FUS-ALS

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Data on RC363 Compounds: Comparative Guides for Researchers

In response to the growing interest in novel therapeutics, this series of comparison guides provides an objective analysis of publicly available data for three investigational drugs identified under the "this compound" designation in biomedical research: ION363 (Ulefnersen) for Amyotrophic Lateral Sclerosis (ALS), IBI363 for advanced solid tumors, and KITE-363 for B-cell lymphomas. These guides are intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published performance data against relevant alternatives.

Introduction: ION363, also known as ulefnersen or jacifusen, is an antisense oligonucleotide (ASO) designed to treat a rare, aggressive form of Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). It works by targeting the FUS mRNA, leading to a reduction in the production of the FUS protein.[1][2]

Quantitative Data Comparison

The following table summarizes the key efficacy data for ION363 from a multicenter, open-label case series and compares it with the standard of care for ALS and another ASO therapy, Tofersen, for a different genetic form of ALS (SOD1-ALS).

TreatmentIndicationKey Efficacy EndpointObserved EffectCitation
ION363 (Ulefnersen) FUS-ALSChange in FUS Protein Levels66-90% decrease in post-mortem motor cortex tissue in 3 of 4 participants.[3]
Neurofilament Light Chain (NfL)Up to 83% decrease after six months of treatment.[2][4]
Clinical Function (ALSFRS-R)Slowed functional decline in some patients, with one patient showing "unprecedented, objective functional recovery."[4][5][6]
Riluzole ALSSurvival BenefitMedian survival benefit of 2-3 months in clinical trials; real-world evidence suggests 6-19 months.[7]
ALSFRS-R DeclineModest slowing of disease progression.[7][8]
Edaravone ALSALSFRS-R Decline2.49-point difference in the rate of decline between the active treatment and placebo groups over 24 weeks in a specific patient subpopulation.[7]
SurvivalNo significant change in 18-month survival probability in an observational study.[9]
Tofersen (Qalsody) SOD1-ALSALSFRS-R DeclineSignificantly lower rate of decline compared to placebo (SMD = 0.44).[1]
Neurofilament Light Chain (NfL)Significant reduction in plasma NfL levels.[1][10]
Experimental Protocols

ION363 - FUSION Clinical Trial (NCT04768972)

  • Study Design: A Phase 1-3, multicenter, randomized, double-blind, placebo-controlled study.[10][11]

  • Participants: Individuals with a confirmed FUS gene mutation and signs or symptoms of ALS.[10][12]

  • Intervention: Participants are randomized in a 2:1 ratio to receive either ION363 or a placebo.[10][13]

  • Administration: Intrathecal injection.[10]

  • Primary Outcome: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score.[10]

  • Key Secondary Outcomes: Survival, respiratory function, and biomarkers such as neurofilament light chain (NfL) levels.[10]

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing Ribosome Ribosome FUS mRNA->Ribosome Translation ION363 ION363 ION363->FUS pre-mRNA Binds to intron FUS Protein FUS Protein Ribosome->FUS Protein Toxic FUS Aggregates Toxic FUS Aggregates FUS Protein->Toxic FUS Aggregates Misfolding & Aggregation Motor Neuron Degeneration Motor Neuron Degeneration Toxic FUS Aggregates->Motor Neuron Degeneration

Caption: Mechanism of action of ION363 (Ulefnersen) in FUS-ALS.

FUSION_Trial_Workflow Screening Screening Randomization (2:1) Randomization (2:1) Screening->Randomization (2:1) Eligible Patients ION363 Arm ION363 Arm Randomization (2:1)->ION363 Arm Placebo Arm Placebo Arm Randomization (2:1)->Placebo Arm Follow-up Follow-up ION363 Arm->Follow-up 60 weeks Placebo Arm->Follow-up 60 weeks Open-Label Extension Open-Label Extension Follow-up->Open-Label Extension All participants receive ION363 Long-term Follow-up Long-term Follow-up Open-Label Extension->Long-term Follow-up 84 weeks

Caption: Simplified workflow of the FUSION clinical trial for ION363.

Comparison Guide 2: IBI363 for Advanced Solid Tumors

Introduction: IBI363 is a first-in-class PD-1/IL-2α-bias bispecific antibody fusion protein. It is designed to simultaneously block the PD-1/PD-L1 pathway and activate the IL-2 pathway, thereby enhancing the anti-tumor immune response.[14][15]

Quantitative Data Comparison

The following table presents the efficacy of IBI363 in various advanced solid tumors from Phase 1 and 2 clinical studies and compares it to the standard of care for advanced melanoma.

TreatmentIndicationObjective Response Rate (ORR)Disease Control Rate (DCR)Citation
IBI363 Immunotherapy-pretreated Melanoma (acral and mucosal)23.3% (confirmed)76.7%[16]
Various Solid Tumors (BTC, HNSCC, CC, OC)22.2%77.8%[15]
Advanced Colorectal Cancer12.7%-[17]
Standard of Care (Checkpoint Inhibitors) Advanced Melanoma50-60% (in some studies)-[8]
Experimental Protocols

IBI363 - Phase 1/2 Clinical Trial (NCT05460767)

  • Study Design: A Phase 1/2, open-label, multicenter study.[15]

  • Participants: Patients with advanced solid tumors who have failed or are intolerant to standard therapy.[15]

  • Intervention: IBI363 administered intravenously at various dose levels and schedules.[15]

  • Primary Objective: To evaluate the safety of IBI363.[15]

  • Secondary Objective: To assess the efficacy of IBI363, including Objective Response Rate (ORR) and Disease Control Rate (DCR) per RECIST v1.1.[15]

Visualizations

IBI363_Mechanism_of_Action IBI363 IBI363 PD-1 PD-1 IBI363->PD-1 Blocks PD-1/PD-L1 Interaction IL-2Rα IL-2Rα IBI363->IL-2Rα Activates IL-2 Pathway Tumor Cell Tumor Cell T-Cell T-Cell T-Cell->Tumor Cell Recognizes Tumor Antigen PD-L1 PD-L1 T-Cell Activation & Proliferation T-Cell Activation & Proliferation IL-2Rα->T-Cell Activation & Proliferation Tumor Cell Killing Tumor Cell Killing T-Cell Activation & Proliferation->Tumor Cell Killing

Caption: Dual mechanism of action of the IBI363 bispecific antibody.

Comparison Guide 3: KITE-363 for B-Cell Lymphomas

Introduction: KITE-363 is an autologous anti-CD19/CD20 chimeric antigen receptor (CAR) T-cell therapy. It is designed to target both CD19 and CD20, two proteins commonly found on the surface of B-cell lymphoma cells. This dual-targeting approach aims to overcome antigen escape, a mechanism of resistance to single-antigen targeted CAR T-cell therapies.[18]

Quantitative Data Comparison

The following table summarizes the efficacy of KITE-363 in relapsed/refractory B-cell lymphoma from a Phase 1 study and compares it with the standard of care.

TreatmentIndicationObjective Response Rate (ORR)Complete Response (CR) RateCitation
KITE-363 (Dose Level 3, CAR T-naive) Relapsed/Refractory B-Cell Lymphoma87%78%[19][20][21]
Standard of Care (Salvage Chemo + ASCT) Relapsed/Refractory DLBCL30-40% (response to salvage chemo)-[22]
Standard of Care (CAR T-cell therapy - axi-cel/liso-cel) Second-line high-risk R/R DLBCL57.5% - 80%43% - 67%
Experimental Protocols

KITE-363 - Phase 1 Clinical Trial (NCT04989803)

  • Study Design: A Phase 1, first-in-human, open-label, multicenter study with dose-escalation and dose-expansion cohorts.[18][19]

  • Participants: Patients with relapsed/refractory B-cell lymphoma.[18][19]

  • Intervention: Patients' T-cells are collected (leukapheresis), genetically modified to express both anti-CD19 and anti-CD20 CARs, and then infused back into the patient after lymphodepleting chemotherapy.[18]

  • Primary Objective: To evaluate the safety and determine the recommended Phase 2 dose.[18]

  • Secondary Objectives: To assess the efficacy, including ORR and CR rate.[18]

Visualizations

KITE363_Mechanism_of_Action KITE-363 CAR T-Cell KITE-363 CAR T-Cell B-Cell Lymphoma Cell B-Cell Lymphoma Cell KITE-363 CAR T-Cell->B-Cell Lymphoma Cell Dual Antigen Recognition T-Cell Activation T-Cell Activation KITE-363 CAR T-Cell->T-Cell Activation CD19 CD19 CD20 CD20 Anti-CD19 CAR Anti-CD19 CAR Anti-CD19 CAR->CD19 Anti-CD20 CAR Anti-CD20 CAR Anti-CD20 CAR->CD20 Tumor Cell Lysis Tumor Cell Lysis T-Cell Activation->Tumor Cell Lysis

Caption: Dual-targeting mechanism of KITE-363 CAR T-cell therapy.

KITE363_Experimental_Workflow cluster_patient Patient Journey cluster_manufacturing Manufacturing Process Leukapheresis 1. T-Cell Collection T-Cell Engineering 2. Genetic Modification Leukapheresis->T-Cell Engineering Lymphodepleting Chemotherapy 3. Patient Preparation Infusion 5. KITE-363 Infusion Lymphodepleting Chemotherapy->Infusion Monitoring 6. Monitoring for Efficacy & Safety Infusion->Monitoring Expansion 4. CAR T-Cell Expansion T-Cell Engineering->Expansion Expansion->Infusion

Caption: Simplified experimental workflow for KITE-363 CAR T-cell therapy.

References

Comparative Efficacy Analysis: ION363 (Antisense Oligonucleotide) versus siRNA-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison between the therapeutic antisense oligonucleotide ION363 (ulefnersen) and small interfering RNA (siRNA) technology for gene silencing. The initial query referenced "RC363," which corresponds to an electrical component. Based on the therapeutic context of the request, this document focuses on ION363, a prominent investigational drug for a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2] ION363, an antisense oligonucleotide (ASO), and siRNA both function to inhibit gene expression, but through distinct molecular mechanisms. This comparison will be valuable for researchers, scientists, and drug development professionals evaluating these two powerful gene-silencing technologies.

Mechanism of Action: ION363 (ASO) vs. siRNA

ION363 (Antisense Oligonucleotide)

ION363 is a single-stranded, synthetic nucleic acid molecule designed to be complementary to the pre-messenger RNA (pre-mRNA) of the FUS gene.[3][4] It is chemically modified to enhance stability and cellular uptake.[5] ION363 binds to a specific sequence in the FUS pre-mRNA, creating an RNA-DNA heteroduplex. This duplex is recognized by the endogenous enzyme RNase H1, which then cleaves the RNA strand, leading to the degradation of the FUS pre-mRNA.[6][7] This process prevents the translation of the pre-mRNA into the FUS protein, thereby reducing the levels of both the normal and the toxic mutant FUS protein in a non-allele-specific manner.[8]

cluster_0 Cell Nucleus cluster_1 Cytoplasm ASO ION363 (ASO) pre_mRNA FUS pre-mRNA ASO->pre_mRNA Binds to target RNase_H1 RNase H1 pre_mRNA->RNase_H1 Recruits Degradation pre-mRNA Degradation pre_mRNA->Degradation RNase_H1->pre_mRNA Cleaves pre-mRNA Ribosome Ribosome Degradation->Ribosome Translation Blocked Protein FUS Protein (Reduced Synthesis)

Caption: Mechanism of ION363 (ASO) action.

siRNA (Small Interfering RNA)

siRNA technology operates through the RNA interference (RNAi) pathway. siRNAs are short, double-stranded RNA molecules, typically 20-25 nucleotides in length.[9] In the cytoplasm, the siRNA duplex is incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[9] The RISC unwinds the siRNA, retaining the single "guide" strand. This guide strand then directs the RISC to the target messenger RNA (mRNA) that has a complementary sequence. Once bound, the Argonaute-2 protein within the RISC cleaves the target mRNA.[10] This cleavage leads to the degradation of the mRNA, thereby preventing its translation into a functional protein.

cluster_0 Cytoplasm cluster_1 Protein Synthesis siRNA dsRNA (siRNA) RISC_loading RISC Loading siRNA->RISC_loading Incorporation RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Unwinding mRNA_target Target mRNA RISC_active->mRNA_target Binds to target Cleavage mRNA Cleavage & Degradation mRNA_target->Cleavage Cleavage by RISC Ribosome Ribosome Cleavage->Ribosome Translation Blocked Protein Target Protein (Reduced Synthesis)

Caption: Mechanism of siRNA-mediated gene knockdown.

Efficacy Comparison: ION363 vs. siRNA for FUS Gene Knockdown

Quantitative data on the efficacy of ION363 comes from preclinical mouse models and human case studies, while siRNA efficacy data for FUS is primarily from in vitro cell culture experiments.

Table 1: Efficacy of ION363 (Ulefnersen) in FUS-ALS Models

Model System/Study TypeTarget MeasuredEfficacy/OutcomeReference
Preclinical (FUS-ALS Mouse Model)FUS Protein LevelsEfficiently silences Fus and reduces postnatal levels of FUS protein in the brain and spinal cord.[3][8]
Preclinical (FUS-ALS Mouse Model)Disease ProgressionDelayed motor neuron degeneration.[3][8]
Human Case Series (Post-mortem tissue)FUS Protein Levels66-90% decrease in FUS protein levels in the motor cortex compared to untreated FUS-ALS patients.[11]
Human Case Series (CSF)Neurofilament Light (NfL)Up to 83% reduction in this biomarker of nerve damage after six months of treatment.[12][13]
Human Case Series (Clinical Outcome)Functional DeclineSlowed rate of functional decline (ALSFRS-R score) in some patients; unprecedented functional recovery in one patient.[1][11][13]

Table 2: Efficacy of siRNA-mediated FUS Knockdown in vitro

Cell LineTransfection MethodTarget MeasuredEfficacy/OutcomeReference
SH-SY5Y (Human Neuroblastoma)siRNA transfectionFUS mRNA~85% knockdown efficiency.[14]
HEK-293T (Human Embryonic Kidney)siRNA transfectionFUS mRNA~4-fold decrease in FUS expression.[15]
HUVECs (Human Umbilical Vein)siRNA transfectionFUS mRNA & ProteinSignificant inhibition of FUS expression at both mRNA and protein levels.[16]

Experimental Protocols

Below is a generalized workflow for assessing the efficacy of a gene-silencing agent like an ASO or siRNA in a cell culture model. Specific details such as concentrations, incubation times, and reagents should be optimized for the specific cell type and target gene.[17][18][19][20]

Protocol: In Vitro Knockdown Efficacy Assessment

  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection (typically 50-75% confluency).[18]

  • Preparation of Silencing Agent:

    • ASO: Dilute the ASO stock solution in a serum-free medium.

    • siRNA: Dilute the siRNA stock solution in a serum-free medium. Separately, dilute a transfection reagent (e.g., a cationic lipid) in a serum-free medium.[18]

  • Transfection/Delivery:

    • ASO: For many chemically-modified ASOs, "gymnotic" or naked delivery is possible, where the ASO is added directly to the cell culture medium.[7] Alternatively, a transfection reagent can be used.

    • siRNA: Combine the diluted siRNA and transfection reagent, and incubate for a short period to allow complex formation. Add the siRNA-lipid complexes to the cells.[18]

  • Controls: Include the following controls in every experiment:[19][21]

    • Negative Control: A non-targeting siRNA or a scrambled-sequence ASO.

    • Positive Control: An siRNA or ASO known to effectively knock down a housekeeping gene.

    • Untreated Control: Cells that do not receive any silencing agent.

  • Incubation: Incubate the cells with the silencing agent for a predetermined period (e.g., 24-72 hours) to allow for knockdown of the target mRNA and protein.

  • Sample Collection: Harvest the cells for analysis.

  • Efficacy Analysis:

    • mRNA Level (Quantitative Real-Time PCR - qRT-PCR): Isolate total RNA, synthesize cDNA, and perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization. This is the most direct method to measure knockdown.[19]

    • Protein Level (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., actin or GAPDH).[18]

cluster_workflow Experimental Workflow: Gene Silencing Efficacy A 1. Cell Seeding B 2. Transfection/ Delivery of ASO/siRNA A->B C 3. Incubation (24-72 hours) B->C D 4. Harvest Cells C->D E 5a. RNA Extraction D->E mRNA Analysis F 5b. Protein Extraction D->F Protein Analysis G 6a. qRT-PCR E->G H 6b. Western Blot F->H I 7. Data Analysis: Quantify Knockdown G->I H->I

References

Validating the Specificity of RC363: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the target specificity of the novel inhibitor RC363 against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on targeted therapies.

Introduction

This compound is a novel therapeutic agent designed to target Kinase X, a serine/threonine kinase implicated in the progression of various solid tumors. The aberrant activation of the Kinase X signaling pathway is a critical driver of cell proliferation and survival in these cancers. This guide presents data validating the superior specificity of this compound for Kinase X compared to other known inhibitors, Competitor A and Competitor B.

Signaling Pathway of Kinase X

The following diagram illustrates the canonical signaling pathway involving Kinase X. Upon activation by upstream signals, Kinase X phosphorylates and activates downstream effectors, leading to the transcription of genes involved in cell cycle progression and apoptosis inhibition.

KinaseX_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates KinaseX Kinase X Upstream_Kinase->KinaseX Activates Effector Downstream Effector KinaseX->Effector Phosphorylates TF Transcription Factor Effector->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes This compound This compound This compound->KinaseX Inhibits

Figure 1: Simplified Kinase X signaling pathway and the inhibitory action of this compound.

Comparative Specificity Analysis

The specificity of this compound was evaluated against a panel of 300 human kinases and compared with two other commercially available inhibitors, Competitor A and Competitor B. The binding affinity (Kd) was determined for each inhibitor against Kinase X and a selection of representative off-target kinases.

Data Summary

The following table summarizes the binding affinities (Kd, in nM) of this compound, Competitor A, and Competitor B for Kinase X and key off-target kinases. A lower Kd value indicates a higher binding affinity.

TargetThis compound (Kd, nM)Competitor A (Kd, nM)Competitor B (Kd, nM)
Kinase X 2.5 15.2 8.9
Off-Target 1>10,00050.7250.1
Off-Target 2>10,00089.3150.8
Off-Target 38,500120.575.4
Off-Target 4>10,000250.0>1,000

As shown in the table, this compound demonstrates significantly higher affinity and specificity for Kinase X compared to Competitor A and Competitor B, with minimal binding to the tested off-target kinases.

Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

Kinase Binding Assay

Objective: To determine the binding affinity (Kd) of test compounds against a panel of purified human kinases.

Methodology:

  • Compound Preparation: this compound, Competitor A, and Competitor B were serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Assay Plate Preparation: Kinase-tagged T7 phage strains were incubated with the serially diluted compounds in a 384-well plate.

  • Binding and Lysis: Biotinylated affinity beads were added to the wells, and the mixture was incubated to allow for binding. The phage were then lysed to release DNA.

  • Quantification: The amount of kinase-tagged DNA bound to the beads was quantified using qPCR.

  • Data Analysis: The qPCR data was used to calculate the dissociation constant (Kd) for each compound against each kinase.

Experimental Workflow

The following diagram outlines the workflow for the kinase binding assay used to assess the specificity of this compound.

Kinase_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution 1. Serial Dilution of this compound Kinase_Plate 2. Kinase Panel Plate Preparation Compound_Dilution->Kinase_Plate Incubation 3. Incubation of Kinases with this compound Kinase_Plate->Incubation Bead_Binding 4. Addition of Affinity Beads Incubation->Bead_Binding Lysis 5. Phage Lysis Bead_Binding->Lysis qPCR 6. qPCR Quantification of Bound DNA Lysis->qPCR Data_Analysis 7. Kd Calculation qPCR->Data_Analysis

Figure 2: Experimental workflow for the kinase binding assay.

Conclusion

The experimental data clearly demonstrate that this compound is a highly potent and selective inhibitor of Kinase X. Its superior specificity profile compared to existing alternatives suggests a lower potential for off-target effects, making it a promising candidate for further preclinical and clinical development. The methodologies described provide a robust framework for the continued evaluation of this compound's therapeutic potential.

Comparative Analysis of Delivery Methods for Investigational ASO Therapy ION363 (Ulefnersen)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial product query, "RC363," appears to refer to an electrical component. Based on the context of the request for a scientific comparison guide, this report focuses on ION363 (ulefnersen) , an investigational antisense oligonucleotide (ASO) therapy for a rare, genetic form of amyotrophic lateral sclerosis (ALS). This substitution is predicated on the high likelihood of a typographical error in the original query.

This guide provides a comparative overview of the delivery method for ION363 and contrasts it with other therapeutic modalities for amyotrophic lateral sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals.

ION363 is designed to treat ALS caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS), a rare and aggressive form of the disease.[1] It is an antisense oligonucleotide that targets FUS RNA to reduce the production of the FUS protein.[1][2] The therapeutic rationale is based on a toxic gain-of-function mechanism, where the mutant FUS protein is detrimental to motor neurons.[1]

Data Presentation: Comparison of Therapeutic Delivery Methods in ALS

The following table summarizes the delivery methods of ION363 and approved treatments for ALS, Riluzole and Edaravone.

Therapeutic Agent Delivery Method Dosing Frequency Target Site Advantages Disadvantages
ION363 (ulefnersen) Intrathecal Bolus InjectionEvery 12 weeks with an initial loading dose.[3][4][5]Central Nervous System (CNS)Bypasses the blood-brain barrier for direct CNS delivery.[6][7][8] Lower dosage and reduced systemic side effects.[8] Long half-life in the CNS allows for infrequent dosing.[8]Invasive procedure requiring a lumbar puncture.[9] Potential for procedure-related side effects like headache and back pain.[9]
Riluzole Oral (tablet or liquid)Typically twice daily.SystemicNon-invasive, convenient for patients.Modest efficacy. Potential for systemic side effects.
Edaravone Intravenous (IV) InfusionCycles of daily infusion followed by a drug-free period.SystemicSystemic distribution.Requires frequent intravenous access. Potential for systemic side effects.

Experimental Protocols

Protocol for Intrathecal Administration of ION363 (Ulefnersen):

The administration of ION363 is via a lumbar intrathecal bolus injection.[3][4] This procedure is performed by a trained medical professional.

  • Patient Preparation: The patient is positioned, typically lying on their side or sitting and leaning forward, to open the spaces between the vertebrae in the lower back.[9] The injection site is cleaned and numbed with a local anesthetic.

  • Lumbar Puncture: A needle is inserted into the subarachnoid space of the spinal canal in the lumbar region.[9] Cerebrospinal fluid (CSF) may be collected for analysis.

  • Drug Administration: ION363 is slowly injected into the CSF.[3][4]

  • Post-procedure Monitoring: The patient is monitored for a period after the injection for any immediate side effects, such as headache or back pain.[9]

The FUSION clinical trial for ION363 involves a multi-dose regimen. In Part 1 (the double-blind portion), participants receive either ION363 or a placebo every 12 weeks, with an additional loading dose at 4 weeks, over a 60-week period.[3][4] Part 2 is an open-label extension where all participants receive ION363.[3]

Mandatory Visualizations

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA Mutant FUS mRNA FUS_gene->FUS_mRNA Transcription Ribosome Ribosome FUS_mRNA->Ribosome Translation Degradation FUS_mRNA->Degradation RNase H Mediated Degradation FUS_protein Toxic FUS Protein Ribosome->FUS_protein Aggregation Protein Aggregation FUS_protein->Aggregation Neuron_damage Motor Neuron Damage Aggregation->Neuron_damage ION363 ION363 (ASO) ION363->FUS_mRNA Binds to mRNA Start Start Patient_Screening Patient Screening and Informed Consent Start->Patient_Screening Baseline_Assessment Baseline Neurological and Functional Assessment Patient_Screening->Baseline_Assessment Randomization Randomization (ION363 or Placebo) Baseline_Assessment->Randomization Drug_Prep Aseptic Preparation of ION363/Placebo Randomization->Drug_Prep LP Lumbar Puncture and Intrathecal Injection Drug_Prep->LP Post_Injection_Monitoring Post-injection Monitoring LP->Post_Injection_Monitoring Follow_up Follow-up Assessments (Safety and Efficacy) Post_Injection_Monitoring->Follow_up Follow_up->LP Subsequent Doses End End Follow_up->End End of Study

References

Benchmarking IBI363: A Comparative Analysis of a First-in-Class PD-1/IL-2α Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of IBI363, a novel PD-1/IL-2α bispecific antibody fusion protein, against key competitors in the treatment of advanced solid tumors. The information is compiled from publicly available clinical trial data and scientific publications to support researchers, scientists, and drug development professionals in their understanding of this emerging therapeutic class.

Executive Summary

IBI363 is a first-in-class investigational therapy that combines the actions of a programmed cell death protein 1 (PD-1) inhibitor and interleukin-2 (B1167480) (IL-2) in a single molecule. This dual mechanism aims to overcome resistance to conventional immunotherapy by blocking the PD-1/PD-L1 pathway while simultaneously stimulating an anti-tumor immune response through the IL-2 pathway.[1][2] The IL-2 component of IBI363 is engineered with a bias towards the IL-2 receptor alpha chain (IL-2Rα or CD25), which is intended to reduce systemic toxicity associated with high-dose IL-2 therapy.[1][2] Clinical data from the Phase 1 study (NCT05460767) have demonstrated promising efficacy and a manageable safety profile in patients with advanced melanoma and non-small cell lung cancer (NSCLC).[3][4] This guide will compare the performance of IBI363 with the established PD-1 inhibitor, pembrolizumab (B1139204) (Keytruda), and other emerging therapies in the same class.

Performance Data: IBI363 vs. Competitors

The following tables summarize the clinical performance of IBI363 in comparison to its key competitor, pembrolizumab, in advanced melanoma and non-small cell lung cancer. It is important to note that the data presented are from separate clinical trials and do not represent a head-to-head comparison.

Table 1: Performance in Advanced Melanoma
TherapyClinical TrialPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
IBI363 NCT05460767 (Phase 1)IO-failed advanced melanoma32.0%80.0%
Pembrolizumab KEYNOTE-006 (Phase 3)Ipilimumab-naïve advanced melanoma32.9% - 33.7%Not Reported
Table 2: Performance in Non-Small Cell Lung Cancer (NSCLC)
TherapyClinical TrialPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
IBI363 NCT05460767 (Phase 1)IO-treated squamous NSCLC (3 mg/kg Q3W)36.7%90.0%
Pembrolizumab KEYNOTE-010 (Phase 2/3)Previously treated, PD-L1 positive NSCLC18%51%

Experimental Protocols

The following provides a summary of the methodologies for the key clinical trials cited in this guide.

IBI363: Phase 1a/1b Study (NCT05460767)
  • Study Design: This is an open-label, multicenter, Phase 1a/1b dose-escalation and expansion study.[5]

  • Objectives: The primary objectives are to evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of IBI363. Secondary objectives include assessing preliminary anti-tumor activity.[6][7]

  • Inclusion Criteria: Patients with histologically or cytologically confirmed unresectable locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies are eligible.[5]

  • Treatment Administration: IBI363 is administered intravenously at various dose levels and schedules, including weekly (QW), every two weeks (Q2W), and every three weeks (Q3W).[7]

  • Efficacy Assessment: Tumor response is evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[7]

  • Safety Assessment: Safety is monitored through the evaluation of treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs.[5]

Pembrolizumab: KEYNOTE-006 Study (NCT01866319)
  • Study Design: This was a randomized, controlled, open-label, Phase 3 trial.[8]

  • Objectives: The primary endpoints were progression-free survival (PFS) and overall survival (OS). A key secondary endpoint was the overall response rate.

  • Inclusion Criteria: Patients with ipilimumab-naïve advanced melanoma were enrolled.[8]

  • Treatment Administration: Pembrolizumab was administered intravenously at a dose of 10 mg/kg every 2 or 3 weeks, compared with four doses of ipilimumab at 3 mg/kg every 3 weeks.[8]

  • Efficacy Assessment: Tumor response was assessed according to RECIST v1.1.

Pembrolizumab: KEYNOTE-010 Study (NCT01905657)
  • Study Design: This was a randomized, open-label, Phase 2/3 trial.

  • Objectives: The primary endpoints were overall survival and progression-free survival.

  • Inclusion Criteria: Patients with previously treated, PD-L1-positive (Tumor Proportion Score [TPS] ≥1%) advanced NSCLC were included.[9]

  • Treatment Administration: Patients received pembrolizumab at a dose of 2 mg/kg or 10 mg/kg every 3 weeks, or docetaxel (B913) at 75 mg/m2 every 3 weeks.

  • Efficacy Assessment: Tumor response was evaluated according to RECIST v1.1.

Signaling Pathway and Experimental Workflow

IBI363 Mechanism of Action

IBI363 is a bispecific antibody fusion protein that simultaneously targets PD-1 and the IL-2 receptor. The anti-PD-1 component blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby releasing the "brakes" on the immune system. The engineered IL-2 component preferentially binds to the high-affinity IL-2 receptor (containing the α, β, and γ chains), which is expressed on activated T cells and regulatory T cells (Tregs), to stimulate T cell proliferation and effector function. The bias towards the alpha chain (CD25) is designed to enhance the activation of tumor-specific T cells while potentially mitigating the toxicities associated with non-specific IL-2 receptor activation.[1][2][10]

IBI363_Mechanism_of_Action cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell T_Cell Tumor-Specific T Cell PD1 PD-1 Inhibition Inhibition of T Cell Function PD1->Inhibition Inhibitory Signal IL2R IL-2 Receptor (α, β, γ) Activation T Cell Activation - Proliferation - Effector Function IL2R->Activation Stimulatory Signal Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 IBI363 IBI363 IBI363->PD1 Binds to PD-1 IBI363->IL2R Binds to IL-2R IBI363->Inhibition Blocks Inhibition

IBI363 dual mechanism of action.
Clinical Trial Workflow

The workflow for the IBI363 Phase 1 clinical trial follows a standard design for first-in-human studies of oncology drugs. The process begins with patient screening and enrollment, followed by dose escalation to determine safety and tolerability. Once the recommended Phase 2 dose is established, the trial moves into a dose-expansion phase to further evaluate efficacy and safety in specific tumor types.

Clinical_Trial_Workflow Start Patient Screening & Enrollment DoseEscalation Phase 1a: Dose Escalation Start->DoseEscalation SafetyEval Safety & Tolerability Assessment DoseEscalation->SafetyEval RP2D Determine Recommended Phase 2 Dose (RP2D) SafetyEval->RP2D Safe & Tolerable DoseExpansion Phase 1b: Dose Expansion RP2D->DoseExpansion EfficacySafetyEval Efficacy & Safety Evaluation DoseExpansion->EfficacySafetyEval End Data Analysis & Reporting EfficacySafetyEval->End Trial Completion

IBI363 Phase 1 clinical trial workflow.

References

Safety Operating Guide

Personal protective equipment for handling RC363

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of RC363, a ferroptosis inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

Compound Identification

  • Formal Name: 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol

  • CAS Number: 2584411-86-7

  • Primary Known Function: Inhibitor of ferroptosis

Personal Protective Equipment (PPE)

While the safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is best practice in a laboratory setting to handle all chemicals with a degree of caution.[1] The following PPE is recommended based on guidelines for handling structurally similar phenolic compounds.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesPrimary: Neoprene or butyl rubber gloves are recommended for good resistance when handling phenolic compounds.[2] Splash Protection: For incidental contact, thicker disposable nitrile gloves (e.g., 8 mil) can be used, and it is good practice to double-glove.[2]
Eye Protection Safety Glasses/GogglesANSI Z87.1 approved safety glasses with side shields or chemical splash goggles should be worn.[3]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect from potential splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If there is a potential for generating dust or aerosols, work should be conducted in a fume hood.[4]

Operational and Disposal Plans

Adherence to proper handling and disposal protocols is essential for laboratory safety and environmental responsibility.

Handling and Experimental Protocols
  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Aliquoting: When weighing the solid compound, do so in a well-ventilated area or within a fume hood to minimize inhalation of any fine particulates.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent to avoid splashing.

  • General Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If the spill is significant, restrict access to the area.

  • Personal Protective Equipment: Ensure you are wearing the appropriate PPE before cleaning the spill.

  • Containment and Cleanup: For a solid spill, gently sweep the material and place it in a sealed container. For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected waste and cleaning materials according to your institution's non-hazardous waste disposal procedures.

Disposal Plan

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous laboratory waste. However, always follow your institution's specific guidelines.

  • Unused Compound: Unwanted or expired this compound should be disposed of in its original container if possible.[5]

  • Contaminated Materials: Disposable labware, gloves, and absorbent materials contaminated with this compound should be collected in a designated waste container.

  • Waste Stream: This non-hazardous chemical waste may be suitable for disposal in the regular trash or down the sanitary sewer, but this is highly dependent on local regulations and institutional policies.[6][7][8] Always consult your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal methods. [6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G General Experimental Workflow for this compound prep Preparation (Gather Materials, Don PPE) weigh Weighing (In Ventilated Area) prep->weigh Proceed dissolve Dissolution (Prepare Stock Solution) weigh->dissolve Transfer experiment Experimental Use (Cell Culture, etc.) dissolve->experiment Apply cleanup Post-Experiment Cleanup experiment->cleanup Conclude disposal Waste Disposal (Follow Institutional Guidelines) cleanup->disposal Segregate Waste

Caption: General laboratory workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 2
Reactant of Route 2
RC363

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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